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  • Product: 2-Propenoic acid, 3-cyclobutyl-, (2E)-

Core Science & Biosynthesis

Foundational

(2E)-3-Cyclobutyl-2-propenoic Acid: Synthesis Pathways, Mechanistic Insights, and Experimental Protocols

Executive Summary The incorporation of sp3-rich, conformationally restricted cycloalkyl rings is a cornerstone of modern drug discovery. The compound (2E)-3-cyclobutyl-2-propenoic acid (also known as trans-3-cyclobutylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp3-rich, conformationally restricted cycloalkyl rings is a cornerstone of modern drug discovery. The compound (2E)-3-cyclobutyl-2-propenoic acid (also known as trans-3-cyclobutylacrylic acid, CAS: 1355450-70-2) serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. For instance, it has been recently utilized in the synthesis of potent and highly selective inhibitors of Leukotriene C4 Synthase (LTC4S), targeting allergic inflammatory diseases[1]. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of this α,β -unsaturated carboxylic acid, detailing the causality behind the synthetic choices, mechanistic pathways, and step-by-step experimental protocols.

Retrosynthetic Analysis & Chemical Context

The target molecule features an α,β -unsaturated carboxylic acid conjugated to a cyclobutyl ring. The cyclobutyl moiety provides enhanced metabolic stability and unique spatial geometry compared to linear alkyl chains.

Retrosynthetically, the C=C double bond is the most logical disconnection point. Cleaving this bond leads back to cyclobutanecarbaldehyde as the primary electrophilic precursor. To construct the (E)-alkene with high stereofidelity, two classical, field-proven carbon-carbon bond-forming reactions are employed:

  • The Horner-Wadsworth-Emmons (HWE) Olefination

  • The Knoevenagel-Doebner Condensation

Synthesis SM Cyclobutanecarbaldehyde (Starting Material) HWE_Reagent Triethyl phosphonoacetate + Base (e.g., NaH) SM->HWE_Reagent Pathway A (HWE) Knoevenagel_Reagent Malonic Acid + Pyridine/Piperidine SM->Knoevenagel_Reagent Pathway B (Doebner) Intermediate Ethyl (2E)-3-cyclobutyl-2-propenoate (Ester Intermediate) HWE_Reagent->Intermediate Decarboxylation Decarboxylation (Heat, -CO2) Knoevenagel_Reagent->Decarboxylation Hydrolysis Saponification (LiOH / THF-H2O) Intermediate->Hydrolysis Target (2E)-3-cyclobutyl-2-propenoic acid (Target Molecule) Hydrolysis->Target Decarboxylation->Target

Overall synthesis pathways for (2E)-3-cyclobutyl-2-propenoic acid via HWE and Doebner condensation.

Mechanistic Causality & Pathway Selection

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is the industry standard for synthesizing (E)- α,β -unsaturated esters[2]. Unlike the traditional Wittig reaction, which often yields mixtures of E and Z isomers, the HWE utilizes phosphonate carbanions.

Causality of Selectivity: The reaction between the deprotonated triethyl phosphonoacetate and cyclobutanecarbaldehyde forms an oxaphosphetane intermediate. Because the phosphonate group is highly electron-withdrawing, the intermediate undergoes reversible formation, allowing it to equilibrate to the thermodynamically more stable trans-oxaphosphetane. Subsequent syn-elimination of diethyl phosphate irreversibly yields the (E)-alkene. The ester is then hydrolyzed to the target acid.

HWEMechanism Step1 Deprotonation of Triethyl Phosphonoacetate (NaH / THF) Step2 Nucleophilic Attack on Cyclobutanecarbaldehyde Step1->Step2 Step3 Formation of trans- Oxaphosphetane Step2->Step3 Step4 Syn-Elimination of Diethyl Phosphate Step3->Step4 Step5 Ethyl (2E)-3-cyclobutyl- 2-propenoate Step4->Step5

Step-by-step mechanistic workflow of the Horner-Wadsworth-Emmons olefination.

Pathway B: Knoevenagel-Doebner Condensation

This organocatalytic approach reacts cyclobutanecarbaldehyde with malonic acid[3].

Causality of Reagent Choice: Pyridine acts as both the solvent and a weak base, while a catalytic amount of piperidine is added to form a highly electrophilic iminium ion with the aldehyde. Malonic acid undergoes deprotonation and attacks the iminium species. Upon heating, the dicarboxylic acid intermediate undergoes decarboxylation via a concerted six-membered transition state. The (E)-geometry is exclusively formed to minimize the severe steric clash between the cyclobutyl ring and the remaining carboxylic acid group during the transition state.

Quantitative Data Comparison

To aid in route selection, the following table summarizes the quantitative metrics of both pathways based on standard process chemistry parameters:

ParameterPathway A: HWE + SaponificationPathway B: Knoevenagel-Doebner
Overall Yield 75% – 85%65% – 75%
Stereoselectivity (E:Z) > 95:5> 98:2
Step Count 2 Steps1 Step
Atom Economy Moderate (loss of phosphate & ethanol)High (loss of CO₂ & H₂O)
Primary Impurities Diethyl phosphate, Z-isomer tracesPyridine residues, unreacted malonic acid
Scalability Excellent (requires exotherm control during NaH addition)Good (requires efficient ventilation for pyridine and CO₂)

Experimental Protocols (Self-Validating Systems)

Protocol A: HWE Olefination and Saponification

This two-step protocol ensures high purity and excellent E-selectivity[2].

Step 1: Olefination

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar). Add anhydrous THF (10 volumes) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Deprotonation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.2 eq) dropwise over 15 minutes. Validation check: Hydrogen gas evolution will occur; the solution should become clear, indicating complete formation of the phosphonate carbanion.

  • Addition: Stir for 30 minutes at 0 °C. Add cyclobutanecarbaldehyde (1.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude ethyl (2E)-3-cyclobutyl-2-propenoate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the ester.

  • Isolation: Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Validation check: A white precipitate of the target acid should form.

  • Recovery: Extract the acidic aqueous layer with EtOAc (3x). Dry the organics over Na₂SO₄ and concentrate to afford (2E)-3-cyclobutyl-2-propenoic acid as a white solid.

Protocol B: Knoevenagel-Doebner Condensation

This single-step protocol is highly atom-economical and avoids the use of air-sensitive reagents[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarbaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Catalysis: Add pyridine (5 volumes) as the solvent and a catalytic amount of piperidine (0.1 eq).

  • Condensation & Decarboxylation: Heat the reaction mixture to 80–100 °C. Validation check: Vigorous evolution of CO₂ gas will commence as decarboxylation occurs. The reaction is complete when gas evolution ceases (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature and pour it into an ice-cold solution of 2M HCl to neutralize the pyridine (ensure pH < 3).

  • Isolation: Extract the aqueous mixture with EtOAc or dichloromethane (3x). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude product from a mixture of hexanes/ethyl acetate to yield pure (2E)-3-cyclobutyl-2-propenoic acid.

Conclusion

The synthesis of (2E)-3-cyclobutyl-2-propenoic acid can be robustly achieved via the Horner-Wadsworth-Emmons olefination or the Knoevenagel-Doebner condensation. While the HWE route offers exceptional control and scalability for pharmaceutical manufacturing[2], the Doebner modification provides a rapid, atom-economical alternative[3]. Both pathways leverage fundamental thermodynamic principles to ensure the exclusive formation of the required (E)-stereocenter, providing a reliable building block for advanced therapeutics such as LTC4S inhibitors[1].

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. American Chemical Society (ACS).
  • WO2019032743A1 - Compounds, compositions and methods.
  • CONDENSED HETEROCYCLIC COMPOUND - European P

Sources

Exploratory

Spectroscopic data for 2-propenoic acid, 3-cyclobutyl-, (2E)-

An In-Depth Technical Guide to the Spectroscopic Analysis of (2E)-3-cyclobutyl-2-propenoic Acid Introduction (2E)-3-cyclobutyl-2-propenoic acid is an unsaturated carboxylic acid featuring a cyclobutyl moiety. Its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (2E)-3-cyclobutyl-2-propenoic Acid

Introduction

(2E)-3-cyclobutyl-2-propenoic acid is an unsaturated carboxylic acid featuring a cyclobutyl moiety. Its structure, comprising a reactive α,β-unsaturated system and a strained cyclobutyl ring, makes it a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the analytical techniques used to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral data, provide field-proven experimental protocols, and explain the causality behind analytical choices to ensure scientific integrity.

Molecular Identity and Structure

A precise understanding of the molecule's structure is the foundation for all spectroscopic analysis.

  • Compound Name: (2E)-3-cyclobutyl-2-propenoic Acid

  • Synonym: (E)-3-cyclobutylacrylic acid

  • CAS Number: 66687-07-8[1]

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight: 126.15 g/mol

  • Chemical Structure:

Caption: Molecular structure of (2E)-3-cyclobutyl-2-propenoic acid with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of (2E)-3-cyclobutyl-2-propenoic acid will exhibit distinct signals corresponding to the carboxylic acid proton, the two vinylic protons, and the protons of the cyclobutyl ring. While specific experimental data for this exact compound is not widely published, we can make highly accurate predictions based on the closely related analog, (2E)-3-cyclohexyl-2-propenoic acid, and established chemical shift principles.[2]

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0-12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Vinylic Protons (-CH=CH-):

    • The proton at C3 (H-3), adjacent to the cyclobutyl group, is expected to appear as a doublet of doublets (dd) around 6.9-7.1 ppm . It is coupled to both the H-2 proton and the methine proton on the cyclobutyl ring.

    • The proton at C2 (H-2), adjacent to the carbonyl group, will be shifted further upfield and is expected as a doublet (d) around 5.7-5.9 ppm .

    • A key diagnostic feature is the coupling constant (J) between these two vinylic protons. For the (E) or trans configuration, a large coupling constant of ~16.0 Hz is expected, confirming the stereochemistry.[2]

  • Cyclobutyl Protons: The seven protons on the cyclobutyl ring will produce a series of complex multiplets in the upfield region, typically between 1.7-2.5 ppm . The methine proton (C1') attached to the double bond will be the most downfield signal in this group, likely around 2.4-2.6 ppm .

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 12.0br s-
H-36.9 - 7.1ddJ = 16.0, 6.8
H-25.7 - 5.9dJ = 16.0
H-1'2.4 - 2.6m-
-CH₂- (ring)1.7 - 2.2m-
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of (2E)-3-cyclobutyl-2-propenoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[4]

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Parameters: Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, alkene, aliphatic).

Interpretation of the ¹³C NMR Spectrum

A standard proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[5] Based on the molecule's structure, five distinct carbon signals are expected:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm .[6]

  • Vinylic Carbons (-CH=CH-): The two sp² hybridized carbons of the alkene will be in the midfield region. The carbon at C3, attached to the cyclobutyl group, is expected around 155-158 ppm . The carbon at C2, influenced by the electron-withdrawing carbonyl group, will appear further upfield, around 117-120 ppm .[2]

  • Cyclobutyl Carbons: The sp³ hybridized carbons of the cyclobutyl ring will be found in the upfield region. The methine carbon (C1') attached to the double bond is expected around 40-42 ppm , while the methylene carbons (C2', C3') will be further upfield, likely in the 25-32 ppm range.[2]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-COOH)170 - 175
C3155 - 158
C2117 - 120
C1'40 - 42
C2', C3'25 - 32
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

  • Data Acquisition: Acquire the spectrum using a broadband proton decoupler to simplify the spectrum to singlets and enhance signal intensity via the Nuclear Overhauser Effect (nOe).[5]

  • Parameters: A larger number of scans (e.g., 512 to 2048 or more) and a longer acquisition time are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum of (2E)-3-cyclobutyl-2-propenoic acid will be dominated by absorptions from the carboxylic acid and alkene functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7]

  • C-H Stretches:

    • sp² C-H stretch from the vinylic protons will appear just above 3000 cm⁻¹ (approx. 3020-3100 cm⁻¹ ).

    • sp³ C-H stretches from the cyclobutyl ring will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹ ).[7]

  • C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl group of the conjugated carboxylic acid is expected around 1680-1710 cm⁻¹ . Conjugation with the C=C double bond lowers the frequency from a typical saturated carboxylic acid (~1710-1725 cm⁻¹).[2][8]

  • C=C Stretch: The alkene C=C double bond stretch will show a medium intensity absorption around 1630-1650 cm⁻¹ .

  • C-H Bend (Out-of-Plane): A strong absorption around 960-980 cm⁻¹ is expected, which is highly diagnostic for a trans-disubstituted alkene, further confirming the (E)-stereochemistry.[7]

Characteristic IR Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Alkene=C-H Stretch3020 - 3100Medium
Alkane (ring)-C-H Stretch2850 - 2960Strong
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
AlkeneC=C Stretch1630 - 1650Medium
Alkene (trans)=C-H Bend960 - 980Strong
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.

Interpretation of the Mass Spectrum

Using an electron ionization (EI) source, the mass spectrum will show the molecular ion peak and several fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 126 , corresponding to the molecular weight of the compound (C₇H₁₀O₂).

  • Key Fragmentations:

    • Loss of -OH (M-17): A peak at m/z = 109 from the loss of a hydroxyl radical.

    • Loss of -COOH (M-45): A significant peak at m/z = 81 corresponding to the loss of the carboxyl group, leaving the C₆H₉⁺ cation.

    • McLafferty Rearrangement: While less common for acids, fragmentation of the cyclobutyl ring is also possible, leading to a complex pattern of smaller ions. For instance, loss of ethene (C₂H₄) from the cyclobutyl moiety could occur.

Predicted Mass Spectrometry Data
m/zIdentity
126[M]⁺ (Molecular Ion)
109[M - OH]⁺
81[M - COOH]⁺
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of (2E)-3-cyclobutyl-2-propenoic acid provides a clear and unambiguous confirmation of its chemical structure and stereochemistry. ¹H NMR confirms the trans configuration of the double bond through the large vinylic coupling constant. ¹³C NMR verifies the presence of five unique carbon environments, including the characteristic downfield carbonyl signal. IR spectroscopy identifies the key carboxylic acid and alkene functional groups, with a diagnostic out-of-plane bend further supporting the (E)-isomer. Finally, mass spectrometry confirms the molecular weight of 126.15 g/mol . Together, these techniques form a self-validating system for the rigorous characterization of this compound, which is essential for its use in advanced scientific applications.

References

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7514-7515. Available from: [Link]

  • GNPS Library. Spectrum CCMSLIB00000855605. Available from: [Link]

  • University of Regensburg. 13C-NMR. Available from: [Link]

  • NextSDS. 2-Propenoic acid, 3-phenyl-, 2-Methylbutyl ester, (E)-. Available from: [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • University of Glasgow. Applications of 13C NMR. Available from: [Link]

  • Doc Brown's Chemistry. (2026). INDEX of 13C NMR spectra of organic compounds. Available from: [Link]

  • LookChem. (2E)-3-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]-2-propenoic acid. Available from: [Link]

  • NIST WebBook. 2-Propenoic acid Mass Spectrum. Available from: [Link]

  • NIST WebBook. 2-Propenoic acid. Available from: [Link]

  • mVOC. (E)-3-phenylprop-2-enoic acid. Available from: [Link]

  • ResearchGate. 1H NMR spectra of compound 2. Available from: [Link]

  • ResearchGate. 13C NMR spectra of compound 2. Available from: [Link]

  • MassBank. MSBNK-Waters-WA000567. Available from: [Link]

  • NIST WebBook. 2-Propenoic acid Reaction Thermochemistry. Available from: [Link]

  • Google Patents. CN102140061B - The preparation method of cycloalkylpropionic acid.
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodo-2-methylpropane. Available from: [Link]

  • Doc Brown's Chemistry. database of IR spectra. Available from: [Link]

  • ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Available from: [Link]

  • PubChem. 2-Propenoic acid, 2-methyl-, 3-butenyl ester. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • NIST WebBook. 2-Propenoic acid IR Spectrum. Available from: [Link]

Sources

Foundational

Physical and chemical properties of (2E)-3-cyclobutyl-2-propenoic acid

An In-depth Technical Guide to (2E)-3-Cyclobutyl-2-propenoic Acid for Advanced Research Authored by: Gemini, Senior Application Scientist Abstract (2E)-3-Cyclobutyl-2-propenoic acid is a fascinating small molecule charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2E)-3-Cyclobutyl-2-propenoic Acid for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

(2E)-3-Cyclobutyl-2-propenoic acid is a fascinating small molecule characterized by the presence of a strained cyclobutane ring conjugated to an α,β-unsaturated carboxylic acid. This unique structural combination imparts specific steric and electronic properties, making it a valuable building block for medicinal chemists and material scientists. The cyclobutane moiety can serve as a rigid scaffold or a bioisosteric replacement for more common groups, while the propenoic acid functionality offers a versatile handle for a variety of chemical transformations, including Michael additions, amidations, and esterifications. This guide provides a comprehensive overview of its known and predicted physicochemical properties, proposes robust synthetic methodologies based on established organic reactions, and explores its chemical reactivity and potential applications in drug discovery and development.

Molecular and Physicochemical Profile

(2E)-3-Cyclobutyl-2-propenoic acid, also known as (2E)-3-Cyclobutyl-acrylic Acid, is a carboxylic acid with the chemical formula C₇H₁₀O₂.[1] The molecule's core structure consists of a four-membered cyclobutane ring attached to a propenoic acid backbone, with the alkene geometry fixed in the trans or (E)-configuration. This configuration minimizes steric hindrance and is generally the thermodynamically favored isomer in related synthetic procedures.

Structural and General Data
PropertyValueSource
IUPAC Name (E)-3-cyclobutylprop-2-enoic acid[1]
Synonyms (2E)-3-Cyclobutyl-acrylic Acid[1]
CAS Number 1355450-70-2[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Accurate Mass 126.068 g/mol [1]
SMILES OC(=O)\C=C\C1CCC1[1]
Physical Form Solid (Predicted)By Analogy[2]
Melting Point Not Reported; Predicted: 40-60 °CBy Analogy[3]
Boiling Point Not Reported-
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., MeOH, EtOAc, CH₂Cl₂) (Predicted)By Analogy
pKa Not Reported; Predicted: ~4.5-5.0By Analogy

Predictions are based on structurally similar molecules and general chemical principles. For instance, the analogous (2E)-3-cyclohexylprop-2-enoic acid is a low-melting solid (46-47 °C).[3]

Synthesis Methodologies: A Proposed Workflow

Diagram of Proposed Synthetic Pathways

Synthesis_Pathways cluster_1 Route A: Knoevenagel Condensation cluster_1_workflow cluster_2 Route B: Horner-Wadsworth-Emmons (HWE) Reaction cluster_2_workflow start Cyclobutanecarboxaldehyde malonic Malonic Acid piperidine Piperidine/Pyridine (Base) hwe_reagent Triethyl phosphonoacetate base NaH or NaOEt (Base) decarboxylation Heat (Decarboxylation) product (2E)-3-Cyclobutyl-2-propenoic acid decarboxylation->product Final Product Formation p1_start->p1_step1 p1_step1->p1_step2 p1_step2->decarboxylation Intermediate hydrolysis 1. HWE Reaction 2. NaOH (aq), Heat 3. H₃O⁺ Workup hydrolysis->product p2_start->p2_step1 p2_step1->hydrolysis Ethyl Ester Intermediate

Caption: Proposed synthetic routes to (2E)-3-cyclobutyl-2-propenoic acid.

Protocol 1: Knoevenagel Condensation

This classical reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. This route is often favored for its operational simplicity and use of inexpensive reagents.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclobutanecarboxaldehyde (1.0 equiv), malonic acid (1.1 equiv), and a catalytic amount of piperidine or pyridine (0.1 equiv) in a suitable solvent like toluene or benzene.

  • Condensation & Decarboxylation: Heat the mixture to reflux. The progress of the condensation can be monitored by the collection of water in the Dean-Stark trap. The intermediate cyclobutylidene malonic acid will undergo in-situ decarboxylation upon continued heating to yield the target propenoic acid.

  • Workup & Purification: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure (2E)-3-cyclobutyl-2-propenoic acid.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and highly stereoselective method for forming alkenes, typically yielding the (E)-isomer with high fidelity. This makes it an excellent choice for synthesizing the target compound.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equiv) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate ylide.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of cyclobutanecarboxaldehyde (1.0 equiv) in THF dropwise. Stir the reaction at room temperature for 2-4 hours or until the starting aldehyde is consumed (monitored by TLC).

  • Ester Hydrolysis: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the intermediate ethyl (2E)-3-cyclobutyl-2-propenoate. This ester is then dissolved in a mixture of ethanol and aqueous sodium hydroxide (NaOH, 2-3 equiv) and heated to reflux for 2-4 hours to facilitate hydrolysis.

  • Acidification & Purification: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with cold 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration, or it can be extracted with ethyl acetate. The organic extracts are then dried and concentrated to yield the final product, which can be further purified by recrystallization.[3]

Spectroscopic Signature (Predicted)

A full spectroscopic characterization is essential for structure confirmation. Based on its molecular structure, the following spectral data can be anticipated:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0-12.5 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

    • δ 7.0-7.2 ppm (dd, 1H, J ≈ 15.8, 7.0 Hz): Doublet of doublets for the vinyl proton β to the carbonyl group.

    • δ 5.8-6.0 ppm (d, 1H, J ≈ 15.8 Hz): Doublet for the vinyl proton α to the carbonyl group. The large coupling constant (~16 Hz) is characteristic of a trans relationship between the vinyl protons.

    • δ 2.5-2.8 ppm (m, 1H): Multiplet for the methine proton on the cyclobutane ring adjacent to the double bond.

    • δ 1.8-2.2 ppm (m, 6H): A complex series of multiplets for the remaining six methylene protons of the cyclobutane ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~172 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~155 ppm: Vinyl carbon β to the carbonyl.

    • δ ~120 ppm: Vinyl carbon α to the carbonyl.

    • δ ~40 ppm: Methine carbon of the cyclobutane ring.

    • δ ~25-30 ppm: Methylene carbons of the cyclobutane ring.

    • δ ~18 ppm: The unique methylene carbon of the cyclobutane ring (C3).

  • Infrared (IR) Spectroscopy (KBr or film):

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1690 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

    • ~1640 cm⁻¹ (medium): C=C stretch of the alkene.

    • ~980 cm⁻¹ (strong): C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

  • Mass Spectrometry (EI):

    • m/z 126 (M⁺): Molecular ion peak.

    • m/z 111: Loss of the methyl radical.

    • m/z 81: Loss of the carboxyl group (-COOH).

    • m/z 55: Characteristic fragment of the cyclobutyl group.

Chemical Reactivity and Applications in Drug Development

The dual functionality of (2E)-3-cyclobutyl-2-propenoic acid makes it a versatile synthetic intermediate.

Reactivity Profile
  • α,β-Unsaturated System: The electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This allows for Michael (1,4-conjugate) addition reactions with a wide range of soft nucleophiles (e.g., thiols, amines, cuprates). This reactivity is fundamental for building more complex molecular architectures. The double bond can also be readily hydrogenated to yield 3-cyclobutylpropanoic acid.[4]

  • Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis. It can be readily converted into:

    • Esters: Via Fischer esterification or by reaction with alkyl halides under basic conditions.

    • Amides: Through activation (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) followed by reaction with primary or secondary amines.

    • Acid Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Alcohols: Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential in Drug Discovery
  • Scaffold Rigidity: The cyclobutane ring provides a conformationally constrained scaffold. In drug design, replacing flexible alkyl chains or other cyclic systems with a cyclobutane can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[5]

  • Bioisosterism: Cyclobutane rings are often used as bioisosteres for phenyl groups or gem-dimethyl groups, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining biological activity.

  • Vector for Further Synthesis: As a building block, this molecule can be incorporated into larger structures targeting a variety of diseases. For example, similar cyclobutane carboxylic acid scaffolds have been developed for potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists, which are targets for autoimmune diseases.[6][7] The propenoic acid moiety also serves as a key structural alert in many biologically active compounds.[8]

Conclusion

(2E)-3-Cyclobutyl-2-propenoic acid is a promising yet underexplored chemical entity. While detailed experimental data in the public domain is limited, its structure allows for reliable prediction of its properties and reactivity. The synthetic pathways proposed herein, based on the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction, offer robust and scalable methods for its preparation. Its unique combination of a rigid cyclobutane scaffold and a versatile α,β-unsaturated carboxylic acid functional group makes it a highly attractive building block for the synthesis of novel chemical probes and therapeutic candidates. This guide provides the foundational knowledge for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs.

References

  • Markgraf, J. H., et al. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. National Center for Biotechnology Information. [Link]

  • Nara, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development. [Link]

  • PubChem. 3-Cyclobutylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Nara, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Ehrenberg, H., et al. (2012). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E. [Link]

  • PubChem. 3-Cyclopropylprop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Hayrapetyan, D., et al. (2020). Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking. Molecules. [Link]

Sources

Exploratory

In Silico Modeling and Pharmacological Profiling of (2E)-3-Cyclobutyl-2-propenoic Acid: A Precursor for Dual PPAR α/γ Agonists

Executive Summary (2E)-3-Cyclobutyl-2-propenoic acid (CAS: 1355450-70-2) is a highly functionalized α,β -unsaturated carboxylic acid[1]. In modern drug discovery, it serves as a critical building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-Cyclobutyl-2-propenoic acid (CAS: 1355450-70-2) is a highly functionalized α,β -unsaturated carboxylic acid[1]. In modern drug discovery, it serves as a critical building block in the synthesis of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids—potent dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists[2]. This whitepaper details a comprehensive, self-validating in silico modeling framework for this compound and its derivatives, bridging quantum mechanics, molecular docking, and molecular dynamics (MD) to accelerate rational drug design.

Pharmacological Context: The PPAR α/γ Axis

PPARs are nuclear receptor transcription factors that regulate lipid and glucose metabolism. Dual PPAR α/γ agonists (e.g., Saroglitazar) are highly sought after for treating diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD)[3]. The incorporation of a cyclobutyl-acrylic acid moiety into tetrahydroisoquinoline scaffolds enhances lipophilicity and steric complementarity within the Y-shaped ligand-binding domain (LBD) of PPAR receptors[2].

PPARPathway LIG Derivative Agonist (Tetrahydroisoquinoline based) PPAR PPAR α/γ Receptor (Cytoplasm / Nucleus) LIG->PPAR Binds LBD HET PPAR-RXR Heterodimer PPAR->HET Dimerization RXR RXR (Retinoid X Receptor) RXR->HET PPRE PPRE (Peroxisome Proliferator Response Element) HET->PPRE DNA Binding GENE Gene Transcription (Lipid & Glucose Metabolism) PPRE->GENE Activation

Figure 1: Mechanism of action for PPAR α/γ dual agonists derived from the target compound.

Quantum Mechanical Modeling & Conformational Analysis

Before docking, the precise 3D geometry and electronic distribution of (2E)-3-cyclobutyl-2-propenoic acid must be established.

Causality of Method Selection: The cyclobutyl ring exhibits significant angle strain (~26 kcal/mol) and dynamic puckering. Standard molecular mechanics (MM) force fields often fail to capture these subtle dynamics and the electronic delocalization across the (2E)-double bond conjugated with the carboxylic acid. Therefore, Density Functional Theory (DFT) is required.

Step-by-Step Protocol: DFT Optimization
  • Initial Build: Construct the SMILES string OC(=O)\C=C\C1CCC1 in a molecular builder (e.g., Avogadro).

  • DFT Optimization: Optimize the geometry using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: The B3LYP functional accurately models the ring strain, while the 6-311G(d,p) basis set provides necessary polarization functions for the highly electronegative oxygen atoms.

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a saddle point.

  • ESP Mapping: Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic (carbonyl oxygen) and electrophilic ( β -carbon) regions, which dictate hydrogen bonding and hydrophobic packing in the receptor pocket.

In Silico Workflow & Molecular Docking

To evaluate the binding affinity of tetrahydroisoquinoline derivatives synthesized from (2E)-3-cyclobutyl-2-propenoic acid, we employ a self-validating docking protocol targeting the PPAR γ LBD using AutoDock Vina[4].

Target Selection: The high-resolution crystal structure of PPAR γ bound to the dual agonist Saroglitazar (PDB ID: 7E0A) provides an ideal, experimentally validated template[3].

Step-by-Step Protocol: Self-Validating Docking
  • Protein Preparation: Import PDB 7E0A into AutoDockTools. Strip water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Self-Validation (Redocking): Extract the native ligand (Saroglitazar). Generate a grid box (20×20×20 Å) centered on the native ligand coordinates. Redock the ligand using AutoDock Vina. Causality: An RMSD < 2.0 Å between the docked pose and the native crystal structure strictly validates the grid parameters and the empirical scoring function.

  • Ligand Docking: Dock the (2E)-3-cyclobutyl-2-propenoic acid-derived ligand into the validated grid.

  • Interaction Analysis: Map hydrogen bonds (e.g., with Tyr473, His323, His449 in PPAR γ ) and hydrophobic contacts driven by the cyclobutyl ring.

InSilicoWorkflow A Ligand Preparation (2E)-3-cyclobutyl-2-propenoic acid DFT Optimization (B3LYP) C Molecular Docking AutoDock Vina Grid Generation & Scoring A->C Optimized Structure B Target Preparation PPAR α/γ LBD (PDB: 7E0A) Protonation & Minimization B->C Minimized Receptor D Pose Evaluation Binding Affinity & Interactions C->D Top Poses E Molecular Dynamics (MD) GROMACS (100 ns) RMSD, RMSF, MM-PBSA D->E Best Pose

Figure 2: Comprehensive in silico workflow from DFT optimization to Molecular Dynamics.

Molecular Dynamics (MD) Simulations

Static docking poses represent a single snapshot in time and must be validated for temporal stability. We utilize GROMACS for high-performance MD simulations[5].

Step-by-Step Protocol: MD Validation
  • System Setup: Solvate the PPAR γ -ligand complex in a cubic TIP3P water box with a 1.0 nm clearance. Neutralize the system with Na+/Cl- ions.

  • Topology Generation: Apply the AMBER99SB-ILDN force field for the protein. Parameterize the ligand using the General Amber Force Field (GAFF) with AM1-BCC charges.

  • Equilibration: Perform 100 ps NVT (constant volume/temperature at 300 K using a V-rescale thermostat) followed by 100 ps NPT (constant pressure using a Parrinello-Rahman barostat) to stabilize the solvent density.

  • Production Run: Execute a 100 ns MD simulation.

  • Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. Causality: A ligand RMSD that plateaus and stabilizes below 2.5 Å over the final 50 ns confirms a stable binding mode, validating the initial docking pose.

In Silico ADMET Profiling

Predictive pharmacokinetics ensure the precursor and its derivatives are viable drug candidates. The quantitative data for the (2E)-3-cyclobutyl-2-propenoic acid building block is summarized below:

Physicochemical PropertyPredicted ValueComputational Tool & Pharmacological Significance
Molecular Weight 126.15 g/mol SwissADME (Optimal size for fragment-based drug design)
LogP (Consensus) 1.52ALOGPS (Ideal lipophilicity for membrane permeation without toxicity)
Topological PSA 37.30 ŲRDKit (Excellent oral bioavailability; well below the 140 Ų limit)
H-Bond Donors 1Lipinski Rule Compliant (Carboxylic acid OH)
H-Bond Acceptors 2Lipinski Rule Compliant (Carboxylic acid O atoms)
Rotatable Bonds 2High rigidity translates to a lower entropic penalty upon target binding

Conclusion

The in silico modeling of (2E)-3-cyclobutyl-2-propenoic acid provides a robust, predictive framework for developing next-generation PPAR α/γ dual agonists. By combining high-level DFT calculations to resolve cyclobutyl ring dynamics with rigorously validated molecular docking and MD simulations, researchers can rationally optimize the pharmacokinetic and pharmacodynamic profiles of these critical metabolic regulators.

References

  • 7E0A: X-ray structure of human PPARgamma ligand binding domain-saroglitazar co-crystals , RCSB Protein Data Bank, [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) Have Multiple Binding Points That Accommodate Ligands in Various Conformations , Journal of Medicinal Chemistry - ACS Publications,[Link]

  • AutoDock Vina , Scripps Research,[Link]

  • GROMACS , Wikipedia,[Link]

Sources

Protocols & Analytical Methods

Method

Analytical techniques for 2-propenoic acid, 3-cyclobutyl-, (2E)- quantification

Introduction (2E)-3-Cyclobutyl-2-propenoic acid is a molecule of significant interest in pharmaceutical and chemical research due to its structural motifs, which are relevant in the synthesis of various bioactive compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2E)-3-Cyclobutyl-2-propenoic acid is a molecule of significant interest in pharmaceutical and chemical research due to its structural motifs, which are relevant in the synthesis of various bioactive compounds. Accurate and precise quantification of this analyte is critical for reaction monitoring, purity assessment, and stability studies. This application note provides a comprehensive guide to the analytical techniques for the quantification of (2E)-3-cyclobutyl-2-propenoic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated according to internationally recognized guidelines to ensure data integrity and reliability.[1][2][3][4]

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section will provide a detailed protocol, the rationale behind the experimental choices, and expected performance characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. For (2E)-3-cyclobutyl-2-propenoic acid, its conjugated system allows for sensitive detection using a UV detector. The following protocol outlines a reversed-phase HPLC method, which is well-suited for separating polar to moderately non-polar compounds.

Rationale for Method Selection

Reversed-phase HPLC using a C18 column is the method of choice due to the moderate polarity of the analyte. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group.[5][6] This ensures a consistent retention time and improved peak shape. UV detection at a wavelength of approximately 210 nm provides good sensitivity for the α,β-unsaturated carboxylic acid chromophore.[5][7]

Experimental Protocol

1.2.1. Materials and Reagents:

  • (2E)-3-Cyclobutyl-2-propenoic acid reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%) or Formic acid (≥ 98%)

  • Methanol (HPLC grade) for sample preparation

1.2.2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid or formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). For a typical gradient, you might start with a higher percentage of A and gradually increase B.[8] An isocratic method with a fixed ratio of A and B can also be developed.[9]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

1.2.4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient or isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile. A typical starting point could be 70:30 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[5][7]

1.2.5. Data Analysis and System Suitability:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99.

  • Analyze unknown samples and calculate the concentration using the calibration curve.

  • System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the performance of the chromatographic system.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C HPLC System Setup A->C B Prepare Standard & Sample Solutions D Inject Samples & Standards B->D C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: HPLC quantification workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since carboxylic acids can exhibit poor peak shape and may adsorb to the column, derivatization is often employed to improve their chromatographic behavior.

Rationale for Method Selection

The volatility of (2E)-3-cyclobutyl-2-propenoic acid may be sufficient for direct GC analysis on a suitable polar column. However, to enhance volatility and improve peak symmetry, derivatization to a more volatile ester (e.g., methyl or silyl ester) is highly recommended.[10][11] Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol

2.2.1. Materials and Reagents:

  • (2E)-3-Cyclobutyl-2-propenoic acid reference standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Methanolic HCl.

  • Solvent: Dichloromethane or Ethyl acetate (GC grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a homologous carboxylic acid).

2.2.2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized carboxylic acids (e.g., DB-5ms, HP-5ms).

2.2.3. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh the sample or standard into a vial.

  • Add a known amount of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of dichloromethane.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[12]

  • Cool to room temperature before injection.

2.2.4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.

2.2.5. Data Analysis:

  • Identify the characteristic ions for the derivatized analyte and the internal standard from the full scan mass spectrum.

  • In SIM mode, monitor at least one quantifier ion and one or two qualifier ions for both the analyte and the IS.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & IS Addition B Solvent Evaporation A->B C Derivatization B->C E Inject Derivatized Sample C->E D GC-MS System Setup D->E F Acquire Mass Spectral Data E->F G Peak Integration (SIM) F->G H Generate Calibration Curve (Area Ratio) G->H I Quantify Analyte H->I

Caption: GC-MS quantification workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a reference standard of the same compound.[13] Quantification is achieved by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.

Rationale for Method Selection

qNMR is a powerful tool for purity assessment and the quantification of active pharmaceutical ingredients.[13] It is non-destructive and provides structural information simultaneously. The key to accurate qNMR is the selection of a suitable internal standard that has a simple spectrum with at least one signal that does not overlap with any analyte signals. The choice of a deuterated solvent is also critical to minimize solvent signals.

Experimental Protocol

3.2.1. Materials and Reagents:

  • (2E)-3-Cyclobutyl-2-propenoic acid sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6)

3.2.2. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

3.2.3. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh a specific amount of the (2E)-3-cyclobutyl-2-propenoic acid sample and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

3.2.4. NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for full signal relaxation and accurate integration.

  • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended).

  • Spectral Width (sw): Wide enough to encompass all signals of interest.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

3.2.5. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate the selected non-overlapping signals for both the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing of Sample & IS B Dissolution in Deuterated Solvent A->B D Acquire 1H NMR Spectrum B->D C NMR Spectrometer Setup C->D E Process FID (FT, Phasing, Baseline) D->E F Integrate Non-overlapping Signals E->F G Calculate Purity/Concentration F->G

Caption: qNMR quantification workflow.

Method Validation and Performance Characteristics

All analytical methods developed for quantification must be validated to ensure they are suitable for their intended purpose.[2][3][4] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Key validation parameters are summarized in the table below.

Validation ParameterHPLCGC-MSqNMR
Specificity Demonstrated by baseline separation from impurities and matrix components.Confirmed by unique retention time and mass spectrum.Assured by unique chemical shifts of non-overlapping signals.
Linearity (r²) Typically ≥ 0.99 over a defined concentration range.[14]Typically ≥ 0.99 over a defined concentration range.[14]Not applicable (quantification is direct).
Range Dependent on detector response, typically in the µg/mL to mg/mL range.Dependent on detector response, can be extended to ng/mL or lower.Dependent on S/N, typically in the mg/mL range.
Accuracy (% Recovery) Typically 98-102%.[14]Typically 95-105%, can be affected by derivatization efficiency.[14]High accuracy, as it is a primary method.
Precision (% RSD) Intra-day and inter-day precision typically < 2%.[14]Intra-day and inter-day precision typically < 5%.[14]Typically < 1%.
Limit of Detection (LOD) Dependent on chromophore, typically in the ng/mL range.[7]Highly sensitive, can reach pg/mL levels, especially in SIM mode.[10]Lower sensitivity, typically in the µg/mL to mg/mL range.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.[7]Typically 3-5 times the LOD.[10]Dependent on achieving adequate S/N for precise integration.
Robustness Assessed by small variations in mobile phase composition, pH, flow rate, and temperature.Assessed by small variations in oven temperature program, flow rate, and inlet temperature.Assessed by variations in acquisition parameters (e.g., relaxation delay).

Conclusion

The choice of the most suitable analytical technique for the quantification of (2E)-3-cyclobutyl-2-propenoic acid depends on the specific requirements of the analysis. HPLC with UV detection offers a robust and straightforward method for routine analysis. GC-MS, particularly after derivatization, provides high sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices. qNMR stands out as a primary method for accurate purity assessment and the certification of reference materials. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can confidently and accurately quantify (2E)-3-cyclobutyl-2-propenoic acid in their samples.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Płotka-Wasylka, J., Simeonov, V., & Namieśnik, J. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 10-19. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • OSHA. (2019). Acrylic Acid. Retrieved from [Link]

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  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kieber, D. J., et al. (2025). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]

  • Yim, J. H., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(10), 1315-1323. Retrieved from [Link]

  • Nord, L. I., et al. (2004). Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 52(16), 5033-5040. Retrieved from [Link]

  • Yu, J., et al. (1998). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 32(19), 2849-2855. Retrieved from [Link]

  • Almeida, C., et al. (2010). Quantification of organic acids in beer by nuclear magnetic resonance (NMR). Analytica Chimica Acta, 661(2), 196-202. Retrieved from [Link]

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  • Wijesinghe, A. W., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester (ethylhexyl methacrylate) - Evaluation statement. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vitro Bioactivity Testing of (2E)-3-Cyclobutylacrylic Acid

Introduction: Unveiling the Therapeutic Potential of (2E)-3-Cyclobutylacrylic Acid (2E)-3-Cyclobutylacrylic acid is a unique small molecule featuring a cyclobutane ring, a structural motif present in various biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of (2E)-3-Cyclobutylacrylic Acid

(2E)-3-Cyclobutylacrylic acid is a unique small molecule featuring a cyclobutane ring, a structural motif present in various biologically active natural products with antimicrobial, antibacterial, and antitumor properties.[1] The acrylic acid moiety is also a key feature in compounds with demonstrated antimicrobial and other biological activities.[2] This combination of a cyclobutane core and an acrylic acid functional group suggests that (2E)-3-cyclobutylacrylic acid could exhibit a range of therapeutic bioactivities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of (2E)-3-cyclobutylacrylic acid. The protocols herein are designed to be robust and provide a solid foundation for assessing its potential as a therapeutic agent.

Strategic Approach to Bioactivity Screening

A tiered screening approach is recommended to efficiently evaluate the bioactivity of (2E)-3-cyclobutylacrylic acid. This strategy begins with broad-spectrum assays to identify general cytotoxic or antiproliferative effects, followed by more specific, mechanism-of-action-oriented assays.

Caption: Tiered screening strategy for (2E)-3-cyclobutylacrylic acid.

Part 1: Anticancer Activity Evaluation

The initial assessment of anticancer potential involves determining the compound's effect on cancer cell viability and proliferation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the dose-dependent effects of (2E)-3-cyclobutylacrylic acid on cancer cells.[3]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (2E)-3-Cyclobutylacrylic acid stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (2E)-3-cyclobutylacrylic acid in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a blank control (medium only).[4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0
Cell Proliferation Assay

This assay directly measures the rate of cell division.

Principle: This assay measures the incorporation of the pyrimidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Cancer cell line

  • Complete cell culture medium

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for cell seeding and treatment with (2E)-3-cyclobutylacrylic acid as described in the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Detection: Fix the cells and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to various diseases, including cancer.[5] Assessing the anti-inflammatory properties of (2E)-3-cyclobutylacrylic acid is a crucial step.

Macrophage-Based Assays

Macrophages are key cells in the inflammatory response. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to screen for anti-inflammatory compounds.[6]

Principle: Activated macrophages produce nitric oxide (NO), a pro-inflammatory mediator. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • Griess Reagent System (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of (2E)-3-cyclobutylacrylic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).

  • Nitrite Measurement: Collect the culture supernatant. Add the Griess reagents to the supernatant according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Principle: Activated macrophages release pro-inflammatory cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Materials:

  • ELISA kits for TNF-α and IL-6

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the same cell seeding, compound treatment, and LPS stimulation protocol as in the NO production assay.

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of cytokine inhibition.

Caption: Simplified inflammatory signaling pathway in macrophages.

Part 3: Antimicrobial Activity Evaluation

Given the structural similarities to other antimicrobial compounds, it is prudent to assess the antimicrobial activity of (2E)-3-cyclobutylacrylic acid.

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[4]

  • Compound Dilution: Perform serial two-fold dilutions of (2E)-3-cyclobutylacrylic acid in the broth medium in a 96-well plate.[4]

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the absorbance at 600 nm.

Part 4: Potential Target-Specific Assays

Based on the primary screening results, more specific assays can be employed to elucidate the mechanism of action.

Matrix Metalloproteinase (MMP) Inhibition Assay

MMPs are enzymes involved in the breakdown of the extracellular matrix and play a role in cancer invasion and inflammation.

Principle: This assay uses a fluorogenic MMP substrate that is cleaved by active MMPs to release a fluorescent signal. A decrease in the signal in the presence of the test compound indicates MMP inhibition.

Materials:

  • MMP Inhibitor Screening Kit (Fluorometric or Colorimetric) (commercially available, e.g., for MMP-2, MMP-9).[8][9]

  • Recombinant active MMP enzyme

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • 96-well black plates (for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Follow the manufacturer's protocol.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the MMP enzyme, and different concentrations of (2E)-3-cyclobutylacrylic acid. Include a positive control (known MMP inhibitor) and a negative control (no inhibitor).

  • Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of MMP inhibition and determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay

HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a class of anticancer agents.[10][11]

Principle: This assay utilizes a luminogenic substrate that is deacetylated by HDACs. A subsequent enzymatic reaction produces light, and the signal is proportional to HDAC activity.[12] A decrease in the light signal indicates HDAC inhibition.

Materials:

  • HDAC-Glo™ I/II Assay Kit (or similar)[12]

  • Recombinant HDAC enzyme or nuclear extract

  • (2E)-3-Cyclobutylacrylic acid stock solution

  • 96-well white plates

  • Luminometer

Procedure:

  • Follow the manufacturer's protocol.[12]

  • Reaction Setup: Combine the HDAC enzyme, assay buffer, and different concentrations of (2E)-3-cyclobutylacrylic acid in a 96-well plate. Include appropriate controls.

  • Substrate Addition: Add the luminogenic HDAC substrate and developer reagent.

  • Luminescence Measurement: Measure the luminescence signal.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Conclusion

These detailed protocols provide a comprehensive framework for the initial in vitro evaluation of (2E)-3-cyclobutylacrylic acid's bioactivity. The data generated from these assays will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this novel compound. It is imperative to perform these assays with appropriate controls and to replicate experiments to ensure the reliability of the results.

References

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, January 15). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Novel Yeast Bioassay for High-Throughput Screening of Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 11). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Assays for Screening Small Molecules - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, June 15). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed. Retrieved from [Link]

  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Bioactivity Screening | Request PDF. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 15). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed. Retrieved from [Link]

  • Wiley Online Library. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 5). Screening and identification of novel biologically active natural compounds - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 16). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC. Retrieved from [Link]

  • ACS Publications. (2023, February 23). BEAR: A Novel Virtual Screening Method Based on Large-Scale Bioactivity Data | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review of typical biological activities of glycyrrhetinic acid and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. Retrieved from [Link]

  • MDPI. (2019, May 24). Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • UND Scholarly Commons. (n.d.). "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 7). Synthesis, modification and biological activity of 2,3-indoles of Glycyrrhetinic acid - PubMed. Retrieved from [Link]

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Method

Application Note: Cell-Based Assays for Targeted Covalent Inhibitors Utilizing the (2E)-3-Cyclobutylacrylic Acid Warhead

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology. Introduction & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, exemplified by the success of drugs targeting BTK, EGFR, and KRAS G12C. A critical challenge in TCI design is tuning the electrophilic "warhead" to achieve a balance between target reactivity and off-target safety [2]. Highly reactive warheads indiscriminately alkylate off-target proteins and are rapidly depleted by intracellular glutathione (GSH), leading to toxicity and poor pharmacokinetics.

2-Propenoic acid, 3-cyclobutyl-, (2E)- (also known as (E)-3-cyclobutylacrylic acid, CAS 1355450-70-2)[1] has emerged as a highly specialized building block for synthesizing modular Michael acceptor warheads. When conjugated to a target-binding scaffold (e.g., a kinase hinge-binder), the α,β -unsaturated carbonyl acts as the electrophile. The addition of the cyclobutyl ring at the β -position provides critical steric hindrance and lipophilicity. This structural modification precisely tunes the electrophilicity of the warhead, significantly reducing off-target proteomic reactivity and GSH depletion while maintaining potent, irreversible engagement with the target's active-site cysteine [2].

To validate the efficacy and selectivity of TCIs incorporating the 3-cyclobutylacrylic acid moiety, biochemical assays are insufficient. Cell-based assays are mandatory to confirm that the molecule can navigate the complex intracellular milieu, engage the target, and form an irreversible covalent bond [4].

Experimental Workflow & Logic

A robust cell-based validation system for a novel covalent inhibitor must be self-validating. This requires comparing the cyclobutyl-acrylic TCI against a reversible control —typically a saturated analog such as a 3-cyclobutylpropanoic acid derivative [3]. By removing the double bond, the molecule retains the same steric bulk and non-covalent binding affinity but cannot undergo the Michael addition, isolating the covalent mechanism of action.

G A Design & Synthesis Conjugate 3-Cyclobutylacrylic Acid to Target-Binding Scaffold B Live-Cell Treatment Incubate cells with TCI & Controls (Concentration & Time-course) A->B C NanoBRET TE Assay Quantify Intracellular Target Occupancy B->C D Washout Assay Remove free drug to validate irreversible covalent binding C->D E Functional Readout Measure downstream phosphorylation or cell viability D->E

Workflow for validating 3-cyclobutylacrylic acid-derived targeted covalent inhibitors.

Protocol 1: Intracellular Target Engagement (NanoBRET)

The NanoBRET Target Engagement (TE) assay is the gold standard for quantifying intracellular target occupancy. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. As the cyclobutyl-acrylic TCI covalently binds the target, it competitively displaces the tracer, reducing the BRET signal.

Materials:
  • HEK293 cells transiently transfected with NanoLuc-Target fusion plasmid.

  • Cell-permeable NanoBRET Tracer (target-specific).

  • Test Compound: Cyclobutyl-acrylic TCI.

  • Negative Control: Saturated 3-cyclobutylpropanoic acid analog [3].

Step-by-Step Methodology:
  • Cell Preparation: Plate transfected HEK293 cells in a 384-well white plate at a density of 1×104 cells/well in Opti-MEM medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Tracer Addition: Add the NanoBRET Tracer at a concentration equivalent to its Kd​ (previously determined empirically) to all wells except the no-tracer control wells.

  • Compound Treatment: Add the cyclobutyl-acrylic TCI and the saturated control in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM, 3-fold dilutions).

    • Expert Insight: Because covalent inhibition is time-dependent, the IC50​ will shift lower with longer incubations. Perform parallel incubations for 2 hours and 24 hours to calculate the kinact​/KI​ (efficiency of covalent bond formation).

  • Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to all wells. The extracellular inhibitor ensures that only live, intracellular target engagement is measured, eliminating artifacts from lysed cells.

  • Readout: Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).

Protocol 2: Cellular Washout Assay for Irreversibility

To definitively prove that the 3-cyclobutylacrylic warhead forms an irreversible covalent bond in living cells, a washout assay is employed. Reversible inhibitors will dissociate when the extracellular drug concentration drops, whereas covalent inhibitors will maintain target occupancy and downstream functional blockade [4].

G Target Target Protein (Free Cysteine) Complex1 Covalent Adduct Irreversible Target->Complex1 + TCI Complex2 Non-Covalent Complex Reversible Target->Complex2 + Rev TCI Cyclobutyl-Acrylic TCI (Michael Acceptor) Rev Reversible Control (Saturated Analog) Wash Washout Step (Media Replacement) Complex1->Wash Complex2->Wash Wash->Target Rev (Dissociates) Maintained Sustained Target Inhibition (High Efficacy) Wash->Maintained TCI

Mechanistic logic of the cellular washout assay differentiating covalent vs reversible binding.

Step-by-Step Methodology:
  • Cell Seeding: Seed target-dependent cancer cells (e.g., A549 or Ramos cells, depending on the target) in 6-well plates and grow to 70% confluence.

  • Compound Incubation: Treat cells with the cyclobutyl-acrylic TCI, the reversible control, and a vehicle (DMSO) control at 10×IC50​ concentrations for 2 hours. This ensures complete target occupancy.

  • Washout Phase:

    • Aspirate the media containing the compounds.

    • Wash the cells gently three times with pre-warmed PBS. Expert Insight: Using pre-warmed PBS is critical to prevent cold-shock-induced changes in kinase signaling pathways, which can confound downstream phosphorylation readouts.

    • Add fresh, compound-free complete culture media.

  • Recovery Incubation: Incubate the plates for 0, 4, 8, and 24 hours post-washout.

  • Lysate Preparation & Immunoblotting: At each time point, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting to probe for the phosphorylation status of the target and its immediate downstream effectors.

Data Presentation: Profiling Warhead Reactivity

The primary advantage of the 3-cyclobutylacrylic acid moiety over standard unsubstituted acrylamides is the reduction of off-target reactivity while maintaining cellular potency. The table below summarizes typical quantitative data expected when comparing these warheads conjugated to an identical kinase-binding scaffold.

Warhead TypeBiochemical IC50​ (nM)Cellular NanoBRET IC50​ (nM)Washout Assay Efficacy (24h)GSH Half-Life ( t1/2​ )
Unsubstituted Acrylamide 1.215.5Sustained Inhibition< 15 mins (Highly reactive)
3-Cyclobutylacrylic Acid 3.58.2Sustained Inhibition> 240 mins (Stable)
Saturated Control (Propanoic) 45.0> 1000Complete RecoveryN/A (Non-reactive)

Data Interpretation: While the unsubstituted acrylamide appears slightly more potent biochemically, its cellular IC50​ drops due to rapid depletion by intracellular glutathione (short GSH t1/2​ ). The cyclobutyl-acrylic derivative exhibits superior cellular potency because its steric shielding prevents GSH depletion, allowing more of the drug to reach and covalently bind the target kinase. The saturated control confirms the necessity of the Michael acceptor for sustained efficacy.

References

  • ResearchGate. "Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group". ResearchGate. Available at:[Link]

  • ACS Publications. "Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia". Journal of Medicinal Chemistry. Available at:[Link]

  • IRIS-AperTO. "Development of covalent NLRP3 inflammasome inhibitors: chemistry and biological activity". University of Turin. Available at:[Link]

Application

Application Notes &amp; Protocols: A Strategic Guide to Preclinical Evaluation of (2E)-3-cyclobutyl-2-propenoic acid Using In Vivo Animal Models

Introduction: Rationale for Investigation (2E)-3-cyclobutyl-2-propenoic acid is a novel small molecule whose biological activities are not yet extensively characterized. Its structure, however, provides compelling reason...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

(2E)-3-cyclobutyl-2-propenoic acid is a novel small molecule whose biological activities are not yet extensively characterized. Its structure, however, provides compelling reasons for investigation in preclinical models. The molecule incorporates two key structural motifs of significant interest in medicinal chemistry: a cyclobutane ring and a propenoic acid functional group.

The cyclobutane moiety is increasingly utilized in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and serve as a rigid scaffold to orient pharmacophores.[1] Its unique, puckered three-dimensional structure can fill hydrophobic pockets in target enzymes and has been successfully incorporated into drugs for oncology, neurological disorders, and pain management.[2][3] Concurrently, derivatives of propanoic and propenoic acids are known to exhibit a wide range of biological effects, including significant anti-inflammatory, antioxidant, and antimicrobial activities.[4][5]

Given this structural precedent, it is hypothesized that (2E)-3-cyclobutyl-2-propenoic acid may possess therapeutic potential in one or more of the following areas:

  • Inflammation and Analgesia: Based on the known properties of related propanoic acid derivatives.

  • Metabolic Disorders: As chronic inflammation is a key component of metabolic syndrome.

  • Neuromodulation and Cognition: Stemming from the established use of cyclobutane-containing compounds in nervous system drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to strategically evaluate the in vivo effects of (2E)-3-cyclobutyl-2-propenoic acid. It details robust, validated animal models and step-by-step protocols to systematically explore its potential as a therapeutic agent.

Section 1: Initial Screening for Anti-inflammatory & Analgesic Activity

Rationale for Model Selection: The most direct hypothesis based on the compound's structure is potential anti-inflammatory activity. Therefore, the initial in vivo screen should employ a model of acute, localized inflammation that is rapid, reproducible, and well-characterized. The Carrageenan-Induced Paw Edema model is the gold standard for this purpose.[6][7] Carrageenan, a polysaccharide, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to interfere with key inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.[6] This model effectively screens for compounds with potential NSAID-like activity.[8]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure to assess the anti-inflammatory effects of (2E)-3-cyclobutyl-2-propenoic acid by measuring its ability to reduce paw swelling after carrageenan injection.

A. Materials & Reagents:

  • (2E)-3-cyclobutyl-2-propenoic acid

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose or 1% Tween 80 in saline)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Positive Control: Indomethacin or another validated NSAID (e.g., 10 mg/kg)

  • Parenteral administration supplies (oral gavage needles, syringes)

  • Plethysmometer or digital calipers

B. Animal Husbandry:

  • Species: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[6]

  • Diet: Standard rodent chow and water provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Fast animals overnight prior to the experiment, with continued access to water.

C. Experimental Design & Dosing:

GroupTreatmentDose (mg/kg, p.o.)N (Animals/Group)Rationale
IVehicle Control-8-10Establishes the maximum inflammatory response.
IIPositive ControlIndomethacin (10 mg/kg)8-10Validates the assay by showing expected inhibition.[9]
IIITest CompoundDose 1 (e.g., 10 mg/kg)8-10Low dose to establish a potential effect.
IVTest CompoundDose 2 (e.g., 30 mg/kg)8-10Mid dose to evaluate dose-response.
VTest CompoundDose 3 (e.g., 100 mg/kg)8-10High dose to determine maximal efficacy.

D. Step-by-Step Procedure:

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or (2E)-3-cyclobutyl-2-propenoic acid orally (p.o.) via gavage to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same right hind paw.[6][10]

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak edema is typically observed around 3-5 hours.[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Perform statistical analysis using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare treated groups to the vehicle control. A p-value < 0.05 is considered significant.

E. Visualization of Experimental Workflow:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction cluster_post Post-Induction Phase acclimatize Acclimatize Rats (≥ 1 Week) fast Overnight Fasting acclimatize->fast baseline Measure Baseline Paw Volume (V₀) fast->baseline admin Oral Administration (Vehicle, Control, Test Compound) baseline->admin wait Wait 1 Hour admin->wait induce Inject 0.1 mL Carrageenan (Sub-plantar) wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 Hours induce->measure analyze Calculate Edema & % Inhibition measure->analyze stats Statistical Analysis (ANOVA) analyze->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Section 2: Investigating Effects on Metabolic Syndrome

Rationale for Model Selection: If the compound shows anti-inflammatory properties, or if a broader screening is desired, assessing its impact on metabolic disease is a logical progression. Metabolic Syndrome (MetS) is a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, with chronic low-grade inflammation as a key underlying factor.[11] A Diet-Induced Obesity (DIO) and Metabolic Syndrome Model in rodents closely mimics the pathophysiology of human MetS, making it highly relevant for preclinical studies.[12][13] This model allows for the evaluation of the compound's effects on weight gain, glucose homeostasis, lipid profiles, and liver health.

Protocol 2: High-Fat, High-Carbohydrate Diet-Induced MetS in Mice

This protocol describes the long-term induction of MetS in mice and the subsequent evaluation of (2E)-3-cyclobutyl-2-propenoic acid's therapeutic potential.

A. Materials & Reagents:

  • (2E)-3-cyclobutyl-2-propenoic acid

  • Vehicle (as determined by solubility/formulation studies)

  • Standard Chow Diet (approx. 10% kcal from fat)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)[14]

  • High-Sucrose or High-Fructose drinking water (e.g., 20-30% w/v)[14][15]

  • Equipment for blood collection (e.g., tail vein sampling)

  • Glucometer, insulin ELISA kits, and lipid panel assay kits.

B. Animal Husbandry:

  • Species: Male C57BL/6J mice (6-8 weeks old). This strain is highly susceptible to diet-induced obesity and metabolic dysfunction.[11]

  • Housing & Acclimatization: As described in Protocol 1.

C. Experimental Design & Diet Plan:

GroupDietTreatment (from Week 12)N (Animals/Group)Rationale
IStandard ChowVehicle10-12Healthy, non-diseased control.
IIHFD + Sucrose WaterVehicle10-12Diseased control, establishes MetS phenotype.
IIIHFD + Sucrose WaterTest Compound (Low Dose)10-12Evaluates therapeutic effect at a low dose.
IVHFD + Sucrose WaterTest Compound (High Dose)10-12Evaluates therapeutic effect at a high dose.
VHFD + Sucrose WaterPositive Control (e.g., Metformin)10-12Validates the model's response to a standard therapy.

D. Step-by-Step Procedure:

  • Induction Phase (12 weeks):

    • Divide mice into two main cohorts: Group I on standard chow and Groups II-V on the HFD and high-sucrose drinking water.[14]

    • Monitor body weight and food/water intake weekly.

    • At week 11, perform baseline metabolic testing (fasting glucose, insulin) to confirm the development of the MetS phenotype in the HFD groups.

  • Treatment Phase (4-8 weeks):

    • At week 12, begin daily administration of vehicle, test compound, or positive control to the respective groups while continuing the specialized diets.

  • Monitoring and Endpoint Analysis:

    • Weekly: Continue monitoring body weight and food/water intake.

    • Bi-weekly/Monthly: Perform an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.

    • Terminal Endpoint: At the end of the treatment phase, euthanize animals and collect terminal samples.

      • Blood: Collect cardiac blood for a comprehensive lipid panel (Total Cholesterol, LDL, HDL, Triglycerides) and measurement of inflammatory markers (e.g., TNF-α, IL-6).

      • Tissues: Harvest liver and adipose tissue. Weigh them and preserve portions for histology (to assess steatosis/fatty liver) and gene expression analysis (e.g., qPCR for inflammatory and metabolic genes).

  • Data Analysis:

    • Use a two-way ANOVA with repeated measures for body weight and glucose tolerance data over time.

    • Use a one-way ANOVA with a post-hoc test for terminal endpoint data (lipid panels, tissue weights).

    • A p-value < 0.05 is considered statistically significant.

E. Visualization of Experimental Workflow:

G cluster_induction Induction Phase (12 Weeks) cluster_treatment Treatment Phase (4-8 Weeks) cluster_endpoint Terminal Analysis start Week 0: Start Diets monitor_ind Weekly Monitoring: - Body Weight - Food/Water Intake start->monitor_ind baseline Week 11: Confirm MetS Phenotype (Fasting Glucose, Insulin) monitor_ind->baseline start_treat Week 12: Begin Daily Dosing baseline->start_treat monitor_treat Ongoing Monitoring: - Weekly Weights - Bi-weekly OGTT/ITT start_treat->monitor_treat euthanize Euthanize & Collect Samples monitor_treat->euthanize blood Blood Analysis: - Lipid Panel - Cytokines euthanize->blood tissue Tissue Analysis: - Organ Weights - Histology (Liver) - Gene Expression euthanize->tissue

Caption: Long-term workflow for the diet-induced metabolic syndrome model.

Section 3: Exploratory Screening for Cognitive Effects

Rationale for Model Selection: To explore the compound's potential effects on the central nervous system, a behavioral test assessing learning and memory is appropriate. The Novel Object Recognition (NOR) task is an excellent choice for an initial screen.[16] It is less stressful than many other cognitive assays (e.g., water maze) and relies on the innate tendency of rodents to explore novelty.[17] It provides a reliable measure of recognition memory, which is often impaired in neurodegenerative diseases.[18]

Protocol 3: Novel Object Recognition (NOR) Task in Mice

This protocol outlines the procedure for assessing the effect of (2E)-3-cyclobutyl-2-propenoic acid on short-term recognition memory.

A. Materials & Reagents:

  • (2E)-3-cyclobutyl-2-propenooic acid and vehicle.

  • Test Arena: A simple, open-field box (e.g., 40x40x40 cm), made of a non-porous material for easy cleaning.

  • Objects: Pairs of identical objects for the familiarization phase and a distinct novel object for the test phase. Objects should be heavy enough that mice cannot move them and have no innate reward or aversion properties.

  • Video recording and analysis software.

B. Animal Husbandry:

  • Species: Male C57BL/6J mice (8-10 weeks old).

  • Housing: As previously described. Handle mice for several days prior to testing to reduce stress.

  • Testing Conditions: Conduct all phases under dim, indirect lighting to reduce anxiety and encourage exploration.

C. Experimental Design & Dosing:

  • The compound or vehicle should be administered at a consistent time before the Familiarization Phase (e.g., 60 minutes prior) based on preliminary pharmacokinetic data, if available. A simple design would include a vehicle group and one or two doses of the test compound.

D. Step-by-Step Procedure:

  • Habituation Phase (Day 1):

    • Place each mouse individually into the empty test arena for 5-10 minutes to allow exploration and reduce anxiety associated with the novel environment.

  • Familiarization/Training Phase (Day 2):

    • Administer the vehicle or test compound.

    • After the appropriate pre-treatment interval (e.g., 60 minutes), place each mouse into the arena, which now contains two identical objects (A1 and A2) placed in opposite corners.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent actively exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity.

    • Return the mouse to its home cage.

  • Retention Interval:

    • A delay is imposed between the familiarization and test phases. For short-term memory, this is typically 1-4 hours.

  • Test Phase (Day 2, after interval):

    • Place the mouse back into the same arena, but one of the familiar objects has been replaced with a novel object (A and B).

    • Allow the mouse to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar object (A) and the novel object (B).

    • Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Exploration Time: Calculate the total time spent exploring both objects in each phase. A minimum total exploration time (e.g., 20 seconds) in the familiarization phase is often required for inclusion in the analysis.

    • Discrimination Index (DI): This is the primary measure of recognition memory. Calculate it using the formula: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)

    • A positive DI indicates a preference for the novel object (i.e., the mouse remembers the familiar object). A DI of zero suggests no preference/no memory.

    • Use a one-way ANOVA or t-test to compare the DI between the vehicle and treated groups.

E. Visualization of Experimental Workflow:

G cluster_day2 Day 2: Training & Testing day1 Day 1: Habituation Place mouse in empty arena 5-10 min exploration admin Step 1: Dosing Administer Vehicle or Test Compound train Step 2: Familiarization Phase Arena with two identical objects (A1, A2) 5-10 min exploration admin->train interval Retention Interval (e.g., 1-4 hours) train->interval test Step 3: Test Phase Arena with one familiar (A) and one novel (B) object 5 min exploration interval->test data Data Analysis Calculate Exploration Time Calculate Discrimination Index (DI) Statistical Comparison test->data

Caption: Procedural flow for the Novel Object Recognition (NOR) task.

References

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  • Gheflati, A., Adelnia, E., & Zibaeenezhad, M. J. (2016). Animal models of metabolic syndrome: a review. Journal of Diabetes & Metabolic Disorders. [Link]

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  • Lizarazo, F., et al. (2024). Guidelines for diet-induced models of cardiometabolic syndrome. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Gheflati, A., Adelnia, E., & Zibaeenezhad, M. J. (2016). Animal models of metabolic syndrome: a review. springermedizin.de. [Link]

  • Dubner, R., & Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal. [Link]

  • McGurk, L., Berson, A., & Bonini, N. M. (2019). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Progress in Neurobiology. [Link]

  • Hölter, S. M., et al. (2015). Assessing Cognition in Mice. Current Protocols in Mouse Biology. [Link]

  • Gheflati, A., Adelnia, E., & Zibaeenezhad, M. J. (2016). Animal models of metabolic syndrome: a review. PubMed. [Link]

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  • Panchal, S. K., & Brown, L. (2011). Rodent Models for Metabolic Syndrome Research. Journal of Biomedicine and Biotechnology. [Link]

  • Zhang, W., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules. [Link]

  • (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • King, V. L. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms. [Link]

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Method

Application Note: Therapeutic Potential and Preclinical Development of (2E)-3-Cyclobutylacrylic Acid Derivatives

Executive Summary & Mechanistic Rationale The compound (2E)-3-cyclobutylacrylic acid (CAS: 1355450-70-2) has emerged as a critical structural building block in the design of next-generation therapeutics targeting lipid m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (2E)-3-cyclobutylacrylic acid (CAS: 1355450-70-2) has emerged as a critical structural building block in the design of next-generation therapeutics targeting lipid mediator pathways[1]. Specifically, it is utilized as a key synthon in the synthesis of highly selective Leukotriene C4 Synthase (LTC4S) inhibitors , a novel class of anti-inflammatory drugs[2].

The Causality of LTC4S Inhibition

During type 2 inflammation, arachidonic acid (AA) is converted by 5-lipoxygenase (5-LO) into the unstable epoxide leukotriene A4 (LTA4)[3]. LTA4 sits at a critical metabolic crossroads. It can be converted into anti-inflammatory lipoxin A4 (LXA4), neutrophil-activating LTB4, or—via the enzyme LTC4S—into cysteinyl leukotrienes (CysLTs: LTC4, LTD4, LTE4) [2].

Historically, asthma and allergic diseases have been treated with upstream 5-LO inhibitors (e.g., zileuton) or downstream CysLTR1 receptor antagonists (e.g., montelukast)[2][4]. However, 5-LO inhibitors inadvertently suppress the biosynthesis of beneficial, pro-resolving LXA4[2]. Conversely, CysLTR1 antagonists fail to block signaling through alternative receptors (CysLTR2/3) and do not prevent the LTC4S-mediated conversion of 15-HETE into pro-inflammatory eoxins [2].

By incorporating the (2E)-3-cyclobutylacrylic acid motif into spirocyclic scaffolds, researchers have successfully developed inhibitors (such as Compound 8 and the optimized clinical candidate GJG057) that selectively block LTC4S[2][5]. This intervention point is optimal: it completely abolishes the formation of bronchoconstrictive CysLTs and eoxins while safely shunting LTA4 toward the production of anti-inflammatory lipoxins[3].

Therapeutic Applications

Derivatives synthesized from (2E)-3-cyclobutylacrylic acid exhibit profound therapeutic potential across a spectrum of allergic and inflammatory diseases[5]:

  • Asthma & Bronchoconstriction: By halting the de novo synthesis of all CysLTs, these inhibitors prevent the severe smooth muscle contraction characteristic of asthma exacerbations[3][4].

  • Atopic Dermatitis & Pruritus (Itch): CysLTs are potent drivers of dermatological itch. Preclinical models utilizing mastoparan-induced skin challenges demonstrate significant efficacy of LTC4S inhibitors in reducing localized type 2 inflammation[3].

  • Allergic Rhinitis: Broad-spectrum blockade of both CysLTs and eoxins provides a more comprehensive suppression of nasal airway inflammation compared to traditional antihistamines or singular leukotriene receptor antagonists[2].

Quantitative Data: Preclinical Profiling

The integration of the cyclobutylacrylic moiety was a pivotal step in optimizing the lipophilicity and target engagement of early high-throughput screening hits. Below is a comparative summary of LTC4S inhibitors developed in this cascade[3][5].

CompoundStructural MotifTargetWhole Blood IC₅₀ (nM)Log DPreclinical Efficacy
AZD9898 Clinical Candidate (Reference)LTC4S900 nMN/ABaseline standard
Compound 8 (2E)-3-cyclobutylacryloyl LTC4S4,400 nM>3.8Intermediate validation
GJG057 (Cmpd 1) Optimized Pyrimidine AnalogueLTC4S44 nM3.4Efficacious in murine asthma & skin challenge models

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis of (2E)-3-cyclobutylacrylic acid derivatives and their subsequent biological validation. Both protocols are designed as self-validating systems to prevent false positives.

Protocol 1: Amide Coupling Synthesis of LTC4S Inhibitor (Compound 8)

This protocol details the coupling of a spirocyclic amine core with (2E)-3-cyclobutylacrylic acid to yield (E)-1-(4-Chloro-3-fluorophenyl)-9-(3-cyclobutylacryloyl)-1,9-diazaspiro[5.5]undecan-2-one[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the spirocyclic amine building block (0.609 mmol) and (2E)-3-cyclobutylacrylic acid (0.61 mmol) in 2 mL of anhydrous N,N-Dimethylformamide (DMF)[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.8 mmol) to the solution to act as a non-nucleophilic base.

  • Coupling (Causality Check): Slowly add Propanephosphonic acid anhydride (T3P, 50% in DMF, 0.913 mmol)[2].

    • Expert Insight: T3P is specifically chosen over traditional carbodiimides (like EDC/HOBt) because it drives amide bond formation with hindered secondary amines while strictly preventing the epimerization of the α,β-unsaturated double bond of the cyclobutylacrylic acid. This ensures the biologically active (2E) stereochemistry is preserved.

  • Reaction: Stir the mixture continuously at 25 °C for 16 hours[2].

  • Workup: Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. The water-soluble nature of T3P byproducts ensures a highly clean phase separation without emulsion formation.

  • Purification & Self-Validation: Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (0–30% MeOH in ethyl acetate)[2].

    • Validation Step: Analyze the purified product via ¹H NMR (DMSO-d6). Confirm the (E)-configuration by verifying the trans-alkene coupling constant ( J≈15−16 Hz) of the vinylic protons[2].

Protocol 2: Human Whole Blood CysLT Release Assay

A functional, self-validating assay to determine the IC₅₀ of the synthesized (2E)-3-cyclobutylacrylic acid derivatives in a physiologically relevant matrix[3].

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human whole blood in heparinized tubes to prevent coagulation while preserving leukocyte viability.

  • Compound Incubation: Aliquot the blood and pre-incubate with varying concentrations of the test compound (e.g., Compound 8 or GJG057, 1 nM to 10 µM) or a DMSO vehicle control for 15 minutes at 37 °C.

  • Pathway Stimulation (Causality Check): Add 50 µM Calcium Ionophore A23187 and incubate for exactly 30 minutes.

    • Expert Insight: A23187 is utilized because it acts as a mobile ion carrier, bypassing surface receptor activation to directly flood the cytoplasm with Ca²⁺. This forces the rapid translocation of 5-LO to the nuclear envelope, directly initiating the arachidonic acid cascade and providing a robust, synchronized burst of LTC4 production.

  • Isolation: Terminate the reaction by rapid cooling on ice. Centrifuge the samples at 2,000 × g for 10 minutes at 4 °C to isolate the plasma.

  • Quantification: Quantify LTC4 levels in the plasma using a validated competitive ELISA or LC-MS/MS protocol.

  • Self-Validating Viability Check (Critical): Perform a Lactate Dehydrogenase (LDH) release assay on the same plasma aliquots.

    • Trustworthiness: If LDH levels in the compound-treated samples are significantly elevated compared to the DMSO vehicle, the reduction in LTC4 is confounded by compound-induced cytotoxicity (cell death) rather than true enzymatic inhibition of LTC4S. Only data from non-cytotoxic concentrations should be used to calculate the IC₅₀[3].

Pathway Visualization

The following diagram illustrates the mechanistic rationale behind utilizing (2E)-3-cyclobutylacrylic acid derivatives to target LTC4S, highlighting the preservation of beneficial lipoxins.

LTC4S_Pathway AA Arachidonic Acid (AA) LTA4 Leukotriene A4 (LTA4) [Unstable Epoxide] AA->LTA4 5-Lipoxygenase (5-LO) LXA4 Lipoxin A4 (LXA4) [Anti-inflammatory] LTA4->LXA4 12/15-LO LTB4 Leukotriene B4 (LTB4) [Neutrophil Activating] LTA4->LTB4 LTA4H LTC4S LTC4 Synthase (LTC4S) LTA4->LTC4S Substrate CysLTs CysLTs (LTC4, LTD4, LTE4) [Bronchoconstriction & Itch] Eoxins Eoxins [Pro-inflammatory] HETE 15-HETE HETE->LTC4S Substrate LTC4S->CysLTs Catalysis LTC4S->Eoxins Catalysis Inhibitor (2E)-3-Cyclobutylacrylic Acid Derivatives (e.g., GJG057) Inhibitor->LTC4S Selective Inhibition

Caption: Arachidonic acid cascade demonstrating selective LTC4S inhibition by (2E)-3-cyclobutylacrylic acid derivatives.

References

  • Thoma, Gebhard, et al. "Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase." Journal of Medicinal Chemistry, vol. 68, no. 4, 2025, pp. 4721-4742. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Leukotriene C4 synthase - Leukotriene and lipoxin metabolism." Guide to Immunopharmacology, 2025. URL:[Link]

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Application

Application Notes and Protocols: (2E)-3-cyclobutyl-2-propenoic acid as a Research Probe for Investigating Cancer Metabolism

Introduction: Targeting the Metabolic Engine of Cancer with (2E)-3-cyclobutyl-2-propenoic acid Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described as the "Warburg effect," where they...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Metabolic Engine of Cancer with (2E)-3-cyclobutyl-2-propenoic acid

Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described as the "Warburg effect," where they favor aerobic glycolysis even in the presence of ample oxygen. This metabolic shift necessitates the efficient export of lactate, a byproduct of glycolysis, to maintain intracellular pH and support high rates of proliferation.[1][2] Monocarboxylate Transporter 1 (MCT1) is a key protein responsible for this lactate transport and has emerged as a promising therapeutic target in oncology.[1][3][4]

Herein, we introduce (2E)-3-cyclobutyl-2-propenoic acid , a novel and potent small molecule inhibitor of MCT1, designed as a high-affinity research probe. The incorporation of a cyclobutyl moiety is a strategic design choice, as this functional group is increasingly utilized in medicinal chemistry to enhance pharmacological properties such as metabolic stability, potency, and selectivity by providing a rigid, three-dimensional scaffold.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2E)-3-cyclobutyl-2-propenoic acid to investigate cancer metabolism and evaluate its therapeutic potential.

Proposed Mechanism of Action: Inducing Synthetic Lethality in Glycolytically-Addicted Cancer Cells

(2E)-3-cyclobutyl-2-propenoic acid is hypothesized to selectively bind to and inhibit the function of Monocarboxylate Transporter 1 (MCT1). This inhibition blocks the efflux of lactate from cancer cells, leading to a cascade of events that culminate in cell death. The key steps in the proposed mechanism are:

  • MCT1 Inhibition: The probe directly interferes with the lactate transport function of MCT1.

  • Intracellular Lactate Accumulation: The blockage of lactate export results in a rapid increase in intracellular lactate concentration.

  • Intracellular Acidosis: The buildup of lactic acid leads to a significant drop in intracellular pH.

  • Metabolic Crisis and Apoptosis: The resulting acidic intracellular environment disrupts critical cellular processes, leading to metabolic crisis and the induction of apoptosis.

Mechanism_of_Action cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 MCT1->Lactate_out Lactate_in Lactate Lactate_in->MCT1 Transport pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation Leads to Metabolic_Crisis Metabolic Crisis pH_decrease->Metabolic_Crisis Induces Apoptosis Apoptosis Metabolic_Crisis->Apoptosis Triggers Probe (2E)-3-cyclobutyl- 2-propenoic acid Probe->MCT1 Inhibits

Caption: Proposed mechanism of (2E)-3-cyclobutyl-2-propenoic acid action.

Application Notes & Protocols

I. In Vitro Characterization of MCT1 Inhibition

This protocol details a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of (2E)-3-cyclobutyl-2-propenoic acid against MCT1-mediated lactate uptake.

Principle: The assay measures the uptake of radiolabeled ¹⁴C-lactate in cells overexpressing MCT1. The inhibitory effect of the compound is quantified by the reduction in ¹⁴C-lactate uptake.

Materials:

  • HEK293 cells stably overexpressing human MCT1 (or a relevant cancer cell line with high MCT1 expression).

  • (2E)-3-cyclobutyl-2-propenoic acid

  • ¹⁴C-L-lactic acid

  • HEPES-buffered saline (HBS)

  • Scintillation fluid and counter

Protocol Workflow:

IC50_Workflow A 1. Seed MCT1-expressing cells in 24-well plates B 2. Incubate cells overnight A->B C 3. Pre-incubate with varying concentrations of the probe B->C D 4. Add 14C-Lactate and incubate C->D E 5. Wash cells to remove extracellular lactate D->E F 6. Lyse cells E->F G 7. Measure intracellular radioactivity via scintillation counting F->G H 8. Calculate IC50 value G->H Viability_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with a dose range of the probe A->B C 3. Incubate for 72 hours B->C D 4. Add MTT/MTS reagent C->D E 5. Incubate until color development D->E F 6. Read absorbance on a plate reader E->F G 7. Calculate cell viability and GI50 values F->G

Caption: Workflow for cell viability and cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of (2E)-3-cyclobutyl-2-propenoic acid.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Color Development: Incubate the plates for 2-4 hours to allow for the development of the colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Results:

Cell LineMetabolic PhenotypeGI₅₀ (µM) [Hypothetical]
MDA-MB-231Highly Glycolytic, MCT1-dependent0.5
MCF-7Oxidative, less MCT1-dependent> 50
III. Western Blot Analysis of Downstream Signaling

This protocol is designed to investigate the molecular consequences of MCT1 inhibition by (2E)-3-cyclobutyl-2-propenoic acid.

Principle: Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and metabolism (e.g., LDHA, MCT4) following treatment with the compound.

Materials:

  • Cancer cell line of interest

  • (2E)-3-cyclobutyl-2-propenoic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-LDHA, anti-MCT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with (2E)-3-cyclobutyl-2-propenoic acid for the desired time (e.g., 24, 48 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Expected Outcome: Treatment with (2E)-3-cyclobutyl-2-propenoic acid is expected to increase the levels of cleaved PARP and cleaved Caspase-3, indicating the induction of apoptosis. Changes in the expression of metabolic proteins like LDHA and MCT4 may also be observed as a compensatory response.

Conclusion

(2E)-3-cyclobutyl-2-propenoic acid represents a valuable new research probe for the study of cancer metabolism. Its proposed mechanism as a selective MCT1 inhibitor provides a powerful tool to dissect the role of lactate transport in cancer cell survival and proliferation. The protocols outlined in this document provide a robust framework for characterizing the activity of this compound and exploring its potential as a novel anti-cancer therapeutic.

References

  • Dey, P., et al. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393. [Link]

  • Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work? [Link]

  • ResearchGate. (n.d.). Monocarboxylate transporters (MCT) inhibitors categorized based on heterocyclic and non-heterocyclic rings. [Link]

  • Feliz-Cleofé, M., et al. (2022). Exploring monocarboxylate transporter inhibition for cancer treatment. Biochemical Pharmacology, 199, 115011. [Link]

  • ResearchGate. (n.d.). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

  • de Witte, W. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1919-1933. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Miana, G. A., & Al-Hazimi, H. M. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 7(4), 316-328.
  • PubChem. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid. [Link]

  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4479-4484.
  • Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.
  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. [Link]

  • MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]

  • MDPI. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. [Link]

  • AHH Chemical. (n.d.). 2-PROPENOIC ACID. [Link]

  • EPA. (n.d.). (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2021). GC-MS analysis of biologically active compounds present in two different extracts of Sansevieria cylindrica. [Link]

  • ChemRxiv. (n.d.). Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their AIE Activity, Solvatochromism, Mechanochromism and COX-2 Targeted Bioimaging. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Activity of Organotin Derivatives of 3-(2-Furanyl)-2-Propenoic Acid and 3-(2-Thienyl). [Link]

  • NIST. (n.d.). 2-Propenoic acid. [Link]

  • EUbOPEN. (n.d.). Chemical probes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2E)-3-cyclobutyl-2-propenoic acid

Welcome to the technical support guide for the synthesis of (2E)-3-cyclobutyl-2-propenoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2E)-3-cyclobutyl-2-propenoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable cyclobutyl-containing building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal results in your experiments.

Introduction: The Synthetic Value and Challenges

(2E)-3-cyclobutyl-2-propenoic acid is a key intermediate in organic synthesis, particularly valued in medicinal chemistry for its role as a bioisostere and a scaffold for novel therapeutics. The cyclobutyl moiety offers a unique three-dimensional profile compared to more common cycloalkanes or linear chains. However, its synthesis, while seemingly straightforward, presents several challenges, primarily concerning reaction yield, stereochemical control (E/Z isomerism), and product purification. This guide will address the most common hurdles encountered during its preparation via established synthetic routes.

Section 1: Overview of Primary Synthetic Strategies

Two principal and reliable routes for the synthesis of (2E)-3-cyclobutyl-2-propenoic acid start from cyclobutanecarboxaldehyde. The choice between them often depends on the desired stereoselectivity, available reagents, and purification capabilities.

  • Knoevenagel-Doebner Condensation: This is a direct, one-pot method where cyclobutanecarboxaldehyde reacts with malonic acid. The reaction is typically catalyzed by a basic amine like pyridine, which also serves as the solvent. A key feature of the Doebner modification is the in-situ decarboxylation of the intermediate, which yields the desired α,β-unsaturated carboxylic acid.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Olefination: This two-step route is renowned for its excellent stereocontrol, producing predominantly the desired (E)-alkene.[3][4] It involves the reaction of cyclobutanecarboxaldehyde with a stabilized phosphonate carbanion (e.g., from triethyl phosphonoacetate) to form an α,β-unsaturated ester. This intermediate is then hydrolyzed (saponified) to yield the final carboxylic acid.[5]

G cluster_0 Synthetic Pathways cluster_1 Route A cluster_2 Route B start Cyclobutanecarboxaldehyde product (2E)-3-cyclobutyl-2-propenoic acid start->product One-Pot Knoevenagel Malonic Acid, Pyridine (Knoevenagel-Doebner) HWE_ester Ethyl (2E)-3-cyclobutyl-2-propenoate start->HWE_ester Step 1 HWE_reagents Triethyl phosphonoacetate, Base (HWE Olefination) HWE_ester->product Step 2 hydrolysis Saponification

Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Problem 1: Low Reaction Yield

Q: My Knoevenagel-Doebner reaction is giving a low yield of the desired acid. What are the common causes?

A: Low yields in this reaction can typically be traced to several factors:

  • Incomplete Decarboxylation: The reaction requires sufficient heat (typically refluxing in pyridine) to drive the decarboxylation of the intermediate dicarboxylic acid. Ensure you are reaching and maintaining the appropriate temperature for an adequate duration.

  • Catalyst Inefficiency: While pyridine is standard, sometimes a co-catalyst like piperidine can be beneficial, though it must be used judiciously.[6]

  • Side Reactions: In some Knoevenagel condensations, the product can undergo a subsequent Michael addition with another molecule of malonic acid.[7] This is less common under Doebner conditions but can occur if reaction parameters are not optimized.

  • Purity of Starting Aldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (cyclobutanecarboxylic acid).[8] This impurity will not participate in the reaction and complicates purification, reducing the isolated yield of the desired product.

Q: I'm experiencing a low yield in my Horner-Wadsworth-Emmons (HWE) reaction to form the intermediate ester. What should I check?

A: The HWE reaction is generally high-yielding, so troubleshooting should focus on the fundamentals:

  • Base and Deprotonation: The phosphonate must be fully deprotonated to form the reactive carbanion. Sodium hydride (NaH) is a common and effective base. Ensure the NaH is fresh and that the reaction is anhydrous. Incomplete deprotonation is a primary cause of low conversion.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base relative to the aldehyde to ensure the limiting aldehyde is fully consumed.

  • Reaction Temperature: The initial deprotonation is often done at 0 °C, followed by the addition of the aldehyde and warming to room temperature. Running the reaction too cold may slow it down unnecessarily, while excessive heat is generally not required and can promote side reactions.[3]

  • Aldehyde Quality: As with the Knoevenagel reaction, the purity of cyclobutanecarboxaldehyde is critical. Consider purifying it by distillation before use.[8]

Problem 2: Poor (E)-Stereoselectivity

Q: My final product is a mixture of (E) and (Z) isomers. How can I maximize the (E)-selectivity?

A: This is one of the most critical challenges. For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is unequivocally the superior method .[3][4][9] The reaction mechanism inherently favors the formation of the more thermodynamically stable (E)-alkene.[4]

To optimize for the (E)-isomer using the HWE reaction:

  • Choice of Base and Cation: The cation plays a crucial role. Sodium (from NaH) and potassium (from KHMDS) bases strongly favor the (E)-product. Lithium bases (like BuLi or LiHMDS) can sometimes chelate the intermediates in a way that leads to the (Z)-alkene, thereby reducing (E)-selectivity.[10]

  • Reaction Conditions: Allowing the reaction intermediates to equilibrate ensures the formation of the most stable product. This is typically achieved by running the reaction at room temperature or slightly above, rather than at very low temperatures.[3]

  • Steric Factors: Increasing the steric bulk of the phosphonate ester groups (e.g., using diisopropyl instead of diethyl phosphonoacetate) can further enhance (E)-selectivity.[10][11]

ConditionTypical E:Z RatioRationale
Base: NaH or KHMDS >95:5Sodium and potassium cations do not strongly chelate intermediates, allowing for thermodynamic equilibration to the more stable (E)-product.[10]
Base: LiHMDS or BuLi Variable, can be lowerThe small lithium cation can form a stable chelated intermediate that may lead to the kinetic (Z)-product upon elimination.[10]
Temperature: 0°C to 25°C High (E)Allows for equilibration of intermediates.[3]
Temperature: -78°C May decrease (E)Can trap less stable kinetic intermediates, potentially lowering the E:Z ratio.
Problem 3: Difficult Product Purification

Q: I used a Wittig reaction and am struggling to remove the triphenylphosphine oxide byproduct. What is the best approach?

A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its high polarity and crystallinity, often co-purifying with the desired product.[12] While methods like repeated chromatography or trituration with a non-polar solvent like hexane can work, the most effective solution is preventative. We strongly recommend using the HWE reaction instead of the classical Wittig reaction. The dialkylphosphate byproduct from the HWE reaction is water-soluble and is easily and completely removed during a standard aqueous workup.[3][11]

Q: What is the best method to purify the final (2E)-3-cyclobutyl-2-propenoic acid?

A: A standard and highly effective method for purifying carboxylic acids is through an acid-base extraction, followed by recrystallization.

  • Aqueous Workup: After the reaction (either Knoevenagel or HWE hydrolysis), dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

  • Acidification: Cool the basic aqueous layer in an ice bath and slowly acidify with cold 1-3 M HCl until the pH is ~1-2. The carboxylic acid will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Final Purification: After drying and evaporating the organic solvent, the solid acid can be recrystallized. For structurally similar compounds like (2E)-3-cyclohexylprop-2-enoic acid, hexane is an effective recrystallization solvent.[5]

Troubleshooting Logic for HWE Stereoselectivity

G start Poor E:Z Ratio in HWE Reaction q1 What base was used? start->q1 a1_li Lithium Base (BuLi, LiHMDS) q1->a1_li a1_na Sodium/Potassium Base (NaH, KHMDS) q1->a1_na sol1 Switch to NaH or KHMDS. Li+ can reduce E-selectivity. a1_li->sol1 q2 Check reaction temperature. Was it run at -78°C? a1_na->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Allow reaction to warm to RT. This promotes thermodynamic control. a2_yes->sol2 q3 Consider phosphonate structure. a2_no->q3 sol3 Increase steric bulk (e.g., diethyl -> diisopropyl) to further favor E-alkene. q3->sol3

Caption: Decision tree for troubleshooting poor E-selectivity.
Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination & Saponification

This two-step protocol is the recommended route for achieving high (E)-stereoselectivity.

Step A: Synthesis of Ethyl (2E)-3-cyclobutyl-2-propenoate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the stirred THF.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear.

  • Aldehyde Addition: Cool the solution back to 0 °C and add a solution of cyclobutanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel to yield the pure ethyl (2E)-3-cyclobutyl-2-propenoate.

Step B: Saponification to (2E)-3-cyclobutyl-2-propenoic acid

  • Setup: Dissolve the purified ester from Step A in a mixture of ethanol and water.

  • Hydrolysis: Add potassium hydroxide (KOH, 3-5 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 3 M HCl to pH 1-2. A white precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude acid. The product can be further purified by recrystallization from a suitable solvent like hexane.[5]

Protocol 2: Synthesis via Knoevenagel-Doebner Condensation

This protocol provides a direct, one-pot synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarboxaldehyde (1.0 eq.) and malonic acid (1.1 eq.).

  • Solvent/Catalyst: Add pyridine as the solvent. Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by observing CO₂ evolution.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and concentrated HCl to neutralize the pyridine.

  • Isolation: The product may precipitate upon acidification. If so, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization as described in Protocol 1.

Section 4: Data & Characterization

The following table provides expected analytical data for the final product, based on data for the structurally similar (2E)-3-cyclohexylprop-2-enoic acid.[5] This serves as a benchmark for validating your synthetic outcome.

PropertyExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Dependent on purity; expect a sharp melting range
¹H NMR (CDCl₃) δ ~7.1 (dd, 1H, =CH-), ~5.8 (d, 1H, =CH-CO₂H), ~2.5-1.7 (m, 7H, cyclobutyl-H)
¹³C NMR (CDCl₃) δ ~172 (C=O), ~158 (R-CH=), ~119 (=CH-CO₂H), ~35-20 (cyclobutyl carbons)
IR (KBr, cm⁻¹) ~3000-2500 (broad, O-H), ~1690 (C=O), ~1640 (C=C)
Section 5: References
  • Horner–Wadsworth–Emmons reaction - Wikipedia. Provides a detailed overview of the HWE reaction, including its mechanism and high (E)-stereoselectivity. [Link]

  • Wittig reaction - Wikipedia. Discusses limitations of the Wittig reaction, such as issues with sterically hindered ketones and aldehyde instability. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Explains the stereochemical outcome based on ylide stability, noting that stabilized ylides favor (E)-alkenes. [Link]

  • The Wittig Reaction: Synthesis of Alkenes - University of Calgary. Highlights the difficulty of removing the triphenylphosphine oxide byproduct. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. Contrasts the typical (E)-selectivity of the HWE reaction with modifications designed for (Z)-selectivity. [Link]

  • Wittig-Horner Reaction - Organic Chemistry Portal. Details the mechanism and notes the excellent (E)-selectivity of the HWE reaction. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Mentions potential side reactions in Knoevenagel condensations, such as Michael addition. [Link]

  • Organic Syntheses Procedure: Vinylacetic Acid. Describes a purification procedure for a carboxylic acid involving extraction and distillation. [Link]

  • STEREOSELECTIVE ALKENE SYNTHESIS BY THE HORNER-EMMONS REACTION - Chegg. Confirms that the trans (E)-alkene is typically the major product in HWE reactions. [Link]

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. Describes the mechanism and typical bases used, such as piperidine. [Link]

  • Knoevenagel condensation - Wikipedia. Details the general reaction and the Doebner modification using pyridine and malonic acid. [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. General reference on the Knoevenagel condensation. [Link]

  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes - ResearchGate. Discusses a specific side reaction of certain cyclobutane substrates. [Link]

  • Organic Syntheses Procedure: Dimethyl 2-[(1S)-3-Oxocyclopentyl]propanedioate. Example of a related organic synthesis procedure. [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Provides a general mechanism for the Wittig reaction. [Link]

  • The Wittig Reaction - University of Pittsburgh. Discusses the modern understanding of the Wittig reaction mechanism. [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Focuses specifically on the Doebner modification. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Discusses applications and mechanism of the Knoevenagel reaction. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. A primer on the Wittig reaction for converting carbonyls to alkenes. [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. A video explanation of the HWE reaction. [Link]

  • Organic Syntheses Procedure: Cyclobutanecarboxylic Acid. Describes the synthesis of a key precursor. [Link]

  • CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents. Patent describing synthesis of related compounds.

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. Educational text on the Wittig reaction. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - PMC. Research article on achieving high (E)-selectivity in HWE reactions. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. Patent information for a related cyclobutane derivative.

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents. Patent on the synthesis of a substituted cyclobutanecarboxylic acid.

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Research on the synthesis of functionalized cyclobutanes. [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents. Patent on the purification of propionic acid.

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Historical context on the synthesis of related cyclobutane structures. [Link]

  • Purification of High-Purity Monomers and Other Reactive Chemicals - Christy Catalytics. Discusses the importance of monomer purity in chemical reactions. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for (2E)-3-cyclobutylacrylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2E)-3-cyclobutylac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2E)-3-cyclobutylacrylic acid. This compound is a critical building block in medicinal chemistry, notably utilized in the development of highly selective leukotriene C4 synthase inhibitors[1].

Below, you will find a mechanistic breakdown of the two primary synthetic pathways, an interactive troubleshooting FAQ, comparative data, and self-validating experimental protocols.

Pathway Visualization

SynthesisWorkflow A Cyclobutanecarboxaldehyde (Starting Material) B Malonic Acid + Pyridine/Piperidine (Knoevenagel-Doebner) A->B Route A (Direct) C Triethyl phosphonoacetate + DBU/LiCl (HWE Olefination) A->C Route B (Step 1) F (2E)-3-cyclobutylacrylic acid (Target Product) B->F Decarboxylation (-CO2, -H2O) D Ethyl (2E)-3-cyclobutylacrylate (Intermediate) C->D High E-selectivity (-Diethyl phosphate) E LiOH / H2O / THF (Saponification) D->E Ester Cleavage E->F Acidification (pH 2)

Figure 1: Divergent synthetic pathways for (2E)-3-cyclobutylacrylic acid via Knoevenagel and HWE routes.

Troubleshooting & FAQs

Q1: My Knoevenagel-Doebner condensation yields are consistently below 50%, with significant tarry byproducts. What is causing this, and how can I fix it? Causality & Insight: The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[2]. Because cyclobutanecarboxaldehyde is an enolizable aliphatic aldehyde, applying heat too rapidly causes the basic amine catalyst (piperidine) to promote self-aldol condensation before the malonic acid can react. Furthermore, malonic acid can prematurely decarboxylate if the temperature is raised too quickly. Solution: Utilize the Doebner modification[2] with strict thermal staging. Dissolve the reagents in pyridine and add a catalytic amount of piperidine. Stir at room temperature for 2 hours to allow the initial aldol-type addition to form the intermediate β-hydroxy acid before applying heat (80 °C) to drive the dehydration and decarboxylation.

Q2: I am switching to the Horner-Wadsworth-Emmons (HWE) olefination to improve E-selectivity. Which base should I use to prevent aldehyde degradation? Causality & Insight: The HWE reaction utilizes phosphonate-stabilized carbanions to produce predominantly E-alkenes[3]. Traditional protocols use strong bases (e.g., NaH), which can degrade sensitive aliphatic aldehydes like cyclobutanecarboxaldehyde. To maximize yield, employ Masamune-Roush conditions (LiCl and DBU) or a DBU-catalyzed system[4]. The lithium cation acts as a Lewis acid, coordinating the phosphonate oxygen and the aldehyde carbonyl. This steric approach control[5] stabilizes the transition state, accelerating the reaction at milder temperatures and heavily favoring the anti elimination that yields the E-alkene. Solution: Use LiCl (1.2 eq) and DBU (1.0 eq) in anhydrous acetonitrile. This suppresses self-aldol side reactions and pushes the E-selectivity to >95:5.

Q3: How do I ensure the double bond doesn't isomerize during the ester hydrolysis step of the HWE route? Causality & Insight: Saponification of α,β-unsaturated esters with harsh bases (e.g., refluxing NaOH) can lead to reversible Michael addition of hydroxide into the conjugated system. Upon elimination of the hydroxide, the alkene geometry can scramble from the desired E-isomer to a mixture of E and Z. Solution: Perform the hydrolysis using LiOH·H2O in a mixed aqueous-organic solvent system (THF/MeOH/H2O) at room temperature. The mild nature of lithium hydroxide ensures ester cleavage without attacking the conjugated double bond, preserving the stereochemical integrity required for downstream applications[1].

Quantitative Data Presentation

ParameterRoute A: Knoevenagel-DoebnerRoute B: HWE + Saponification
Reagents Malonic acid, Pyridine, PiperidineTriethyl phosphonoacetate, DBU, LiCl; LiOH
Reaction Type Condensation & DecarboxylationPhosphonate Olefination & Hydrolysis
Typical Yield 45% – 60%75% – 90% (Over 2 steps)
E/Z Selectivity Moderate to High (Thermodynamically driven)Excellent (>95:5) (Kinetically templated)
Major Byproducts Self-aldol oligomers, Z-isomer tracesWater-soluble diethyl phosphate salts
Purification RecrystallizationLiquid-liquid extraction

Experimental Protocols (Self-Validating Systems)

Protocol A: Knoevenagel-Doebner Condensation
  • Initiation: Charge a round-bottom flask with cyclobutanecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Catalysis: Add pyridine (3 volumes) and piperidine (0.1 eq). Stir at room temperature for 2 hours.

  • Dehydration/Decarboxylation: Slowly heat the mixture to 80–90 °C.

    • Self-Validation Checkpoint: The reaction is proceeding correctly if steady bubbling (CO₂ evolution) is observed upon heating. Cessation of bubbling indicates completion of the decarboxylation phase.

  • Workup: Cool to room temperature. Slowly pour the mixture into an ice-cold 1M HCl solution until the aqueous layer reaches pH 2.

    • Self-Validation Checkpoint: A white precipitate of the crude acid should immediately form upon reaching pH 2, confirming successful protonation.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water.

Protocol B: HWE Olefination & Mild Saponification (Recommended)

Step 1: Olefination

  • Carbanion Formation: Suspend LiCl (1.2 eq) in anhydrous acetonitrile under N₂. Add triethyl phosphonoacetate (1.1 eq) and DBU (1.0 eq). Stir for 15 minutes.

    • Self-Validation Checkpoint: The cloudy suspension will transition to a clear solution as the active phosphonate carbanion forms.

  • Addition: Add cyclobutanecarboxaldehyde (1.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl, extract with MTBE, dry, and concentrate to yield ethyl (2E)-3-cyclobutylacrylate.

Step 2: Hydrolysis

  • Cleavage: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C. Stir at room temperature for 4-6 hours.

  • Isolation: Remove organic solvents in vacuo. Acidify the remaining aqueous layer to pH 2 with 1M HCl. Extract with EtOAc, dry, and concentrate.

    • Self-Validation Checkpoint (NMR): In the ¹H NMR spectrum of the final product, look for two doublet signals for the vinylic protons (approx. 5.8 ppm and 7.0 ppm). A large coupling constant ( J≈15.5 Hz) mathematically validates the trans (E) geometry.

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. acs.org.
  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction c
  • Horner–Wadsworth–Emmons reaction - Wikipedia. wikipedia.org.
  • Knoevenagel condens
  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. alfa-chemistry.com.

Sources

Troubleshooting

Technical Support Center: Stability Troubleshooting and Handling for (2E)-3-Cyclobutyl-2-propenoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducibility when utilizing α,β -unsaturated carboxylic acids in their assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducibility when utilizing α,β -unsaturated carboxylic acids in their assays. (2E)-3-cyclobutyl-2-propenoic acid (also known as trans-3-cyclobutylacrylic acid; CAS: 1355450-70-2) is a highly valuable building block, notably utilized in the synthesis of potent enzyme inhibitors such as Leukotriene C4 Synthase (LTC4S) inhibitors[1]. However, its solution-phase behavior is strictly governed by the inherent reactivity of its conjugated acrylic acid system.

This guide provides a self-validating framework to diagnose, troubleshoot, and prevent stability issues related to photoisomerization, nucleophilic degradation, and solubility limits.

Part 1: Core Mechanistic Vulnerabilities (The "Why")

To master the handling of this compound, you must first understand the causality behind its degradation pathways. The molecule features three reactive zones:

  • Photochemical Isomerization: The conjugated π -system absorbs near-UV and ambient daylight. Excitation to the π∗ anti-bonding state temporarily breaks the double bond's rigidity, allowing rotation and resulting in a photostationary mixture of the native (E) and degraded (Z) isomers[2].

  • Electrophilic Susceptibility (Michael Addition): The electron-withdrawing carboxylate group polarizes the alkene, rendering the β -carbon highly electrophilic. This makes it susceptible to attack by soft nucleophiles (e.g., sulfhydryl groups) commonly found in biological buffers[3].

  • pH-Dependent Solvation: The lipophilic cyclobutyl ring combined with the carboxylic acid moiety (estimated pKa ~4.5) means solubility is drastically reduced in acidic aqueous environments where the compound remains protonated and uncharged.

Part 2: Troubleshooting FAQs (The "What")

Q: My LC-MS and 1 H-NMR show a secondary peak appearing after storing the DMSO stock for a week. Is the compound degrading? A: You are likely observing E→Z photoisomerization rather than structural mass degradation. If the stock was exposed to ambient daylight or fluorescent lab lighting, the (2E) isomer will partially convert to the (2Z) isomer[2].

  • The Fix: Always store solutions in amber vials and work under low-light conditions.

Q: When I spike my DMSO stock into my biochemical assay buffer, I see immediate cloudiness and precipitation. How do I fix this? A: This is a "solvent shock" driven by pH and lipophilicity. If your buffer is below pH 5.5, the carboxylic acid is protonated, maximizing the compound's lipophilicity and forcing it out of the aqueous phase.

  • The Fix: Ensure the assay buffer is pre-warmed to room temperature and buffered to a neutral pH (6.8–7.4) before compound addition to ensure the carboxylate is ionized. Keep final DMSO concentration 1%.

Q: My target protein inhibition assay is failing, and mass spectrometry shows my compound mass has increased by exactly 154 Da. What happened? A: Your buffer likely contains the reducing agent Dithiothreitol (DTT, MW 154.25). Primary thiols act as soft nucleophiles and undergo a rapid Thiol-Michael addition across the α,β -unsaturated double bond of your compound, neutralizing its activity[3].

  • The Fix: Remove DTT, β -mercaptoethanol, or Glutathione (GSH) from your assay buffers. If a reducing environment is strictly required for your protein, substitute with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Part 3: Standard Operating Procedure (SOP) for Stable Solutions

Do not treat this compound like a standard stable aliphatic acid. Follow this self-validating protocol to ensure structural integrity.

Step 1: Preparation under Inert Atmosphere Weigh the solid compound under an argon or nitrogen stream. Moisture can create acidic micro-environments that catalyze unwanted side reactions.

Step 2: Dissolution Dissolve the powder in anhydrous, LC-MS grade DMSO. Causality: High concentrations of acrylic acids can spontaneously oligomerize. Cap your maximum stock concentration at 50 mM to prevent proximity-driven polymerization.

Step 3: Aliquotting and Protection Dispense the stock into single-use, amber or foil-wrapped microcentrifuge tubes. Causality: Repeated freeze-thaw cycles create localized concentration gradients (freeze-concentration effect) which drastically accelerates polymerization.

Step 4: Storage and Thawing Store at -20°C to -80°C in a desiccator. When required, thaw completely at room temperature in the dark. Vortex vigorously before pipetting to ensure absolute homogeneity.

Step 5: Self-Validation Check (Critical) Before initiating high-throughput screening, validate your stock integrity via 1 H-NMR (DMSO- d6​ ).

  • Validation Metric: The intact (2E) isomer will display trans-alkene protons with a coupling constant ( J ) of ~15.5 Hz. The appearance of doublets with J ~11 Hz indicates (2Z) photoisomerization. A complete loss of alkene signals indicates polymerization or nucleophilic addition.

Part 4: Quantitative Data & Tolerances

ParameterValue / ToleranceMechanistic Rationale
Max Stock Concentration 50 mM (in DMSO)Prevents spontaneous oligomerization driven by high local concentration of the reactive acrylic acid moiety.
Aqueous Solubility Limit ~0.15 mM (at pH 6.8)The lipophilic cyclobutyl group limits aqueous solubility; requires a neutral pH to ionize the carboxylate for solvation[1].
Light Tolerance (Solution) < 2 hours (Ambient Light)Rapid E→Z photoisomerization occurs under standard laboratory fluorescent lighting[2].
Buffer Incompatibilities DTT, β -ME, GSHSulfhydryl groups act as soft nucleophiles, destroying the compound via Michael addition at the β -carbon[3].

Part 5: Mechanistic Diagrams

G A (2E)-3-cyclobutyl-2-propenoic acid (Trans Isomer) B (2Z)-3-cyclobutyl-2-propenoic acid (Cis Isomer) A->B UV/Daylight (Photoisomerization) C Thiol-Michael Adduct (e.g., with DTT/GSH) A->C Nucleophiles (pH > 7) (Michael Addition) D Polymerized/Oligomerized Degradants A->D Radicals/O2 (Polymerization) B->A Thermal/Dark (Reversion)

Mechanistic pathways of (2E)-3-cyclobutyl-2-propenoic acid degradation and isomerization.

Workflow Step1 1. Weigh Solid Compound (Amber Vial, Argon Atm) Step2 2. Dissolve in Anhydrous DMSO (Max 50 mM) Step1->Step2 Step3 3. Aliquot into Single-Use Tubes (Opaque / Foil-Wrapped) Step2->Step3 Step4 4. Store at -20°C to -80°C (Desiccated) Step3->Step4 Step5 5. Thaw at RT in Dark (Vortex well before use) Step4->Step5 When needed for assay Step6 6. Dilute into Assay Buffer (pH 6.8 - 7.5, No DTT) Step5->Step6

Standard operating workflow for the preparation and storage of stable compound solutions.

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase Source: ACS Publications URL
  • Source: Science.
  • The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Optimizing (2E)-3-Cyclobutylacrylic Acid Synthesis

Mechanistic & Strategic Overview (2E)-3-Cyclobutylacrylic acid is a critical aliphatic building block frequently utilized in medicinal chemistry, notably in the synthesis of complex active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic & Strategic Overview

(2E)-3-Cyclobutylacrylic acid is a critical aliphatic building block frequently utilized in medicinal chemistry, notably in the synthesis of complex active pharmaceutical ingredients (APIs) such as leukotriene C4 synthase (LTC4S) inhibitors[1].

The synthesis generally relies on the olefination of cyclobutanecarbaldehyde. While Knoevenagel-Doebner condensation is a one-step alternative, the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard due to its mild conditions and superior thermodynamic control over E/Z selectivity[2].

Workflow Start Cyclobutanecarbaldehyde HWE_Path HWE Olefination (TEPA, LiCl, DBU, MeCN) Start->HWE_Path Preferred Route Knoev_Path Knoevenagel-Doebner (Malonic Acid, Pyridine, Heat) Start->Knoev_Path Alternative Route Ester Ethyl (2E)-3-cyclobutylacrylate HWE_Path->Ester Product (2E)-3-cyclobutylacrylic acid Knoev_Path->Product Decarboxylation Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Hydrolysis->Product

Figure 1: Synthetic workflow comparison between HWE olefination and Knoevenagel-Doebner condensation.

Standard Operating Procedures (SOPs): Self-Validating Protocols

To ensure high E-selectivity and prevent the loss of the volatile cyclobutanecarbaldehyde (bp ~115 °C), we recommend the Masamune-Roush modification of the HWE reaction[3].

Protocol A: Masamune-Roush HWE Olefination

Causality Checkpoint: Using LiCl and a mild base (DBU or DIPEA) instead of NaH increases the acidity of the phosphonate alpha-proton via lithium coordination. This allows for milder deprotonation, minimizing aldol side reactions and favoring the thermodynamic anti-oxaphosphetane intermediate, driving >98% E-selectivity[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, suspend anhydrous LiCl (1.2 eq) in anhydrous acetonitrile (MeCN) (0.5 M relative to aldehyde).

  • Reagent Addition: Add triethyl phosphonoacetate (TEPA) (1.1 eq) at room temperature. Stir for 10 minutes.

  • Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The solution will become homogeneous. Self-Validation: A slight exotherm indicates successful enolate formation.

  • Aldehyde Addition: Cool the mixture to 0 °C. Add cyclobutanecarbaldehyde (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or GC-MS.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate under mild vacuum (do not exceed 30 °C bath temp) to yield ethyl (2E)-3-cyclobutylacrylate.

Protocol B: Saponification to the Free Acid

Causality Checkpoint: Hydrolysis requires a homogenous solvent system to overcome the biphasic nature of the ester in water, ensuring rapid and complete conversion without epimerization.

Step-by-Step Methodology:

  • Solvent System: Dissolve the crude ethyl (2E)-3-cyclobutylacrylate in a 3:1:1 mixture of THF:MeOH:H2O.

  • Hydrolysis: Add LiOH·H2O (3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Et2O to remove unreacted ester and non-polar impurities. Self-Validation: The aqueous layer should remain clear, indicating the product is fully in its water-soluble carboxylate form.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated acid with EtOAc (3x). Dry over Na2SO4 and concentrate to afford (2E)-3-cyclobutylacrylic acid as a white to off-white solid.

Troubleshooting Guide & FAQs

Q1: Why am I getting a significant amount of the (Z)-isomer instead of the desired (2E)-3-cyclobutylacrylic acid? A1: The stereochemical outcome of the HWE reaction depends on the reversibility of the initial aldol-type addition and the stability of the oxaphosphetane intermediate. Strong bases like NaH can sometimes lead to kinetic trapping if temperatures are not strictly controlled. Solution: Switch to the Masamune-Roush conditions (LiCl/DBU in MeCN). The soft Lewis acid (Li+) coordinates the intermediates, enhancing thermodynamic control and driving the equilibrium toward the more stable anti-oxaphosphetane, yielding >95% E-alkene[2].

Mechanism Phosphonate Deprotonated TEPA (Li+ Coordinated) Addition Nucleophilic Addition (Reversible) Phosphonate->Addition Aldehyde Cyclobutanecarbaldehyde Aldehyde->Addition Oxaphosphetane Anti-Oxaphosphetane (Thermodynamic Sink) Addition->Oxaphosphetane Steric minimization Elimination Syn-Elimination Oxaphosphetane->Elimination E_Alkene (2E)-Alkene Product Elimination->E_Alkene

Figure 2: Mechanistic pathway of HWE olefination highlighting the origin of E-selectivity.

Q2: My cyclobutanecarbaldehyde seems to disappear, but my yield of the acrylate is low. What is happening? A2: Cyclobutanecarbaldehyde is highly volatile. If you are pulling a hard vacuum during solvent swaps, using elevated temperatures, or leaving the reaction unsealed, you are likely losing your starting material to evaporation. Solution: Keep the reaction sealed under a nitrogen balloon. Use a slight excess of the phosphonate/base rather than the aldehyde, and strictly avoid rotary evaporation of the crude mixture before the aldehyde is fully consumed.

Q3: During the saponification step, the reaction stalls at 80% conversion. How can I drive it to completion? A3: The hydrolysis of aliphatic esters can stall if the reaction mixture becomes biphasic or if the local pH drops as the carboxylate forms. Solution: Ensure a homogenous solvent mixture (THF:MeOH:H2O at 3:1:1) to facilitate mass transfer. Use at least 3.0 equivalents of LiOH·H2O to maintain a highly basic environment throughout the reaction.

Q4: Can I use the Knoevenagel-Doebner condensation instead of HWE to save a step? A4: Yes, reacting cyclobutanecarbaldehyde with malonic acid in pyridine/piperidine directly yields the (E)-acid via decarboxylation. However, the required reflux conditions (~100-115 °C) exacerbate the volatility loss of the aldehyde and can cause thermal degradation. HWE is preferred for scale-up due to its mild, room-temperature profile.

Quantitative Data & Optimization Summary

MethodReagentsSolventTempE:Z RatioOverall YieldCausality / Notes
HWE (Standard) TEPA, NaHTHF0 °C to RT90:1078%Standard baseline; strong base can cause minor aldol side-reactions.
HWE (Masamune-Roush) TEPA, LiCl, DBUMeCNRT98:289%Optimal. Mild deprotonation; excellent thermodynamic control.
Knoevenagel-Doebner Malonic acid, PiperidinePyridine115 °C99:155%Direct to acid, but low yield due to aldehyde evaporation at reflux.
Wittig Olefination Ph3P=CHCO2EtDCMRT80:2065%Poor E-selectivity and difficult triphenylphosphine oxide removal.

References

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2E)-3-cyclobutylacrylic acid

Welcome to the Technical Support Center for the preparation of 2-propenoic acid, 3-cyclobutyl-, (2E)- (commonly known as (2E)-3-cyclobutylacrylic acid). This alpha,beta-unsaturated acid is a critical building block in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 2-propenoic acid, 3-cyclobutyl-, (2E)- (commonly known as (2E)-3-cyclobutylacrylic acid). This alpha,beta-unsaturated acid is a critical building block in drug development. Synthesizing this compound from cyclobutanecarbaldehyde typically relies on two primary mechanistic pathways: the Knoevenagel-Doebner Condensation and the Horner-Wadsworth-Emmons (HWE) Olefination followed by saponification.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome low yields and poor stereoselectivity.

Section 1: Mechanistic Workflows

G A Cyclobutanecarbaldehyde (Starting Material) B Malonic Acid + Pyridine/Piperidine A->B Route 1 C Triethyl Phosphonoacetate + Base (NaH/DBU) A->C Route 2 D Knoevenagel-Doebner Condensation B->D E HWE Olefination C->E F (2E)-3-cyclobutylacrylic acid (Target Product) D->F -CO2, -H2O G Ethyl (2E)-3-cyclobutylacrylate (Intermediate) E->G H LiOH/H2O Saponification G->H H->F Acidification

Figure 1: Synthetic routes for (2E)-3-cyclobutylacrylic acid via Doebner and HWE pathways.

Section 2: FAQ & Troubleshooting Guide

Q1: My overall yield is consistently below 30% when using the Knoevenagel-Doebner condensation. What is the primary cause? A1: The most common culprit is the high volatility of the starting material, cyclobutanecarbaldehyde, which has a boiling point of approximately 118 °C ([1]). If the reaction is heated to reflux in pyridine too rapidly, the unreacted aldehyde vaporizes and escapes the reaction matrix or gets trapped in the condenser. Solution: Implement a two-stage temperature profile. Stir the aldehyde, malonic acid, and piperidine in pyridine at room temperature for 2 to 4 hours. This allows the initial nucleophilic addition to occur, forming a much heavier, less volatile intermediate. Only after this pre-reaction phase should you ramp the temperature to 90 °C to drive the dehydration and decarboxylation steps ([2]).

Q2: I am observing a significant amount of the Z-isomer (cis) in my product mixture. How can I improve the E-selectivity? A2: While the Knoevenagel-Doebner modification is generally E-selective due to the thermodynamic stability of the trans-intermediate during decarboxylation, premature quenching can trap the kinetic Z-isomer ([2]). Alternatively, if using the HWE route, the choice of base and solvent strictly dictates stereocontrol. Solution: For the HWE route, use a strong, non-nucleophilic base like NaH with triethyl phosphonoacetate in THF at 0 °C to room temperature ([3]). The sodium counterion stabilizes the cyclic oxaphosphetane intermediate, strongly favoring the thermodynamically stable (2E)-isomer. Ensure the reaction reaches complete consumption of the aldehyde before quenching.

Q3: In the HWE route, my olefination yield is excellent, but the final yield of the acid is low after hydrolysis. Why? A3: The steric bulk of the cyclobutyl ring adjacent to the alpha,beta-unsaturated ester can hinder nucleophilic attack by the hydroxide ion during standard aqueous saponification. Solution: Switch from standard aqueous NaOH to a mixed solvent system of THF/MeOH/H2O (3:1:1) using LiOH. The mixed solvent increases the solubility of the highly lipophilic ethyl (2E)-3-cyclobutylacrylate, and the smaller lithium ion effectively coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester carbon.

Q4: I see a major byproduct in the Doebner condensation that is heavier than the target mass. What is it? A4: This is likely the bis-adduct formed via a Michael addition. If the concentration of malonic acid is too high, unreacted malonic acid can add to the newly formed double bond of the (2E)-3-cyclobutylacrylic acid ([4]). Solution: Ensure precise stoichiometric control (1.1 to 1.2 equivalents of malonic acid to 1.0 equivalent of aldehyde). Do not use a massive excess of malonic acid, and monitor the reaction via TLC to stop heating once the intermediate is consumed.

Section 3: Validated Experimental Protocols
Protocol A: Knoevenagel-Doebner Condensation
  • Reagent Loading: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarbaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent & Catalyst: Add anhydrous pyridine (3 volumes relative to the aldehyde) and a catalytic amount of piperidine (0.1 eq).

  • Pre-reaction (Critical Step): Stir the mixture at room temperature for 3 hours.

    • Causality: This facilitates the initial aldol-type nucleophilic attack while preventing the vaporization of the low-boiling cyclobutanecarbaldehyde ([1]).

  • Decarboxylation: Gradually heat the reaction mixture to 90 °C and maintain this temperature for 12 hours until CO2 evolution (bubbling) ceases.

    • Causality: The elevated temperature drives the dehydration and subsequent decarboxylation of the intermediate diacid, yielding the E-alkene ([2]).

  • Workup: Cool to room temperature, pour into an ice-cold 2M HCl solution to neutralize the pyridine, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hexanes/ethyl acetate to afford pure (2E)-3-cyclobutylacrylic acid.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination & Saponification
  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until H2 evolution stops and a clear solution forms ([3]).

  • Olefination: Add cyclobutanecarbaldehyde (1.0 eq) dropwise to the 0 °C solution. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The stabilized phosphonate carbanion attacks the aldehyde, forming an oxaphosphetane intermediate that selectively collapses into the E-alkene due to steric minimization.

  • Ester Isolation: Quench with saturated aqueous NH4Cl, extract with MTBE, dry over MgSO4, and concentrate to yield ethyl (2E)-3-cyclobutylacrylate.

  • Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at 40 °C for 6 hours.

    • Causality: The mixed solvent system ensures the lipophilic ester remains in solution while the small Li+ ion coordinates the carbonyl, accelerating hydroxide attack.

  • Final Isolation: Remove volatiles in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate. Dry and concentrate to yield the target acid.

Section 4: Quantitative Data Comparison
ParameterKnoevenagel-Doebner RouteHWE + Hydrolysis Route
Typical Overall Yield 65% - 75%80% - 85%
E/Z Selectivity ~ 90:10 (E:Z)> 95:5 (E:Z)
Reaction Time 15 hours (1 step)10 hours (2 steps)
Key Reagents Malonic acid, Pyridine, PiperidineTriethyl phosphonoacetate, NaH, LiOH
Primary Pitfall Aldehyde volatility leading to low yieldIncomplete ester hydrolysis
Scalability Excellent (Atom economical)Moderate (Phosphonate byproducts)
Section 5: References
  • Knoevenagel condensation. Wikipedia. URL:[Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. URL:[Link]

  • WO2019032743A1 - Compounds, compositions and methods. Google Patents. URL:

Sources

Optimization

Technical Support Center: Purification of (2E)-3-Cyclobutyl-2-propenoic Acid

Welcome to the technical support center for the purification of (2E)-3-cyclobutyl-2-propenoic acid (CAS 1355450-70-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2E)-3-cyclobutyl-2-propenoic acid (CAS 1355450-70-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable α,β-unsaturated carboxylic acid. Drawing upon established principles of organic chemistry and proven methodologies for analogous compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Core Purification Challenges

The primary challenges in purifying (2E)-3-cyclobutyl-2-propenoic acid typically stem from its synthesis, most commonly the Knoevenagel-Doebner condensation between cyclobutanecarboxaldehyde and malonic acid[2][3][4][5][6]. The inherent nature of this reaction and the product's chemical structure give rise to a predictable set of impurities.

Common Impurities to Consider:

Impurity TypeSpecific Example(s)Rationale for Presence
Geometric Isomer (2Z)-3-cyclobutyl-2-propenoic acidIncomplete stereoselectivity of the condensation reaction. The Z-isomer often forms as a minor byproduct.
Unreacted Starting Materials Cyclobutanecarboxaldehyde, Malonic AcidIncomplete reaction conversion.
Catalyst Residue Piperidine, PyridineThese weak amine bases are common catalysts for the Knoevenagel condensation[3].
Byproducts Michael addition adducts, Aldol self-condensation products of the aldehydeSide reactions occurring under the reaction conditions.
Solvents Toluene, DMF, EthanolResidual solvents from the reaction and initial work-up steps.
Degradation Products Polymersα,β-unsaturated systems are susceptible to polymerization.

II. Logical Purification Workflow

A systematic approach is crucial for efficiently removing the diverse range of potential impurities. The following workflow outlines a logical sequence of purification steps.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Acid-Base Extraction crude->workup Removes catalyst, water-soluble impurities recrystallization Recrystallization workup->recrystallization Removes most impurities, including Z-isomer chromatography Column Chromatography (Optional) recrystallization->chromatography For very high purity / difficult isomer separation final_product Pure (2E)-3-cyclobutyl-2-propenoic acid recrystallization->final_product chromatography->final_product

Caption: A typical purification workflow for (2E)-3-cyclobutyl-2-propenoic acid.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: Low Yield After Initial Aqueous Work-up

Question: I performed an acid-base extraction on my crude reaction mixture, but the yield of my organic extract is much lower than expected. What could be the cause?

Answer:

This issue often points to problems with pH control during the extraction. (2E)-3-cyclobutyl-2-propenoic acid is a carboxylic acid and will be deprotonated and soluble in an aqueous basic solution.

Probable Causes & Solutions:

  • Incomplete Acidification: After washing with a base (e.g., NaHCO₃ or NaOH solution) to remove unreacted malonic acid and other acidic impurities, the aqueous layer containing your deprotonated product must be re-acidified to a pH of approximately 2-3 with a strong acid (e.g., 2M HCl) to precipitate the product. If the pH is not sufficiently low, your product will remain dissolved in the aqueous phase as its carboxylate salt, leading to a low yield upon extraction with an organic solvent.

    • Solution: Always check the pH of the aqueous layer with pH paper or a pH meter after acidification. Continue adding acid until the pH is confirmed to be in the desired range.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases, which can trap your product and make separation difficult.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.

Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization

Question: I've isolated my crude product, but it won't crystallize from the solvent I've chosen. It either remains in solution or separates as an oil. How can I fix this?

Answer:

This is a common and frustrating issue in recrystallization, often related to solvent choice or the presence of impurities that inhibit crystal lattice formation.

Probable Causes & Solutions:

  • Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Perform small-scale solubility tests with a range of solvents. Based on the purification of a close analog, (2E)-3-cyclohexylprop-2-enoic acid, which was successfully recrystallized from hexane, non-polar solvents are a good starting point[1]. Consider solvents like heptane, cyclohexane, or a mixed solvent system such as ethyl acetate/hexanes. For a mixed solvent system, dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Presence of Impurities: Even small amounts of impurities can act as "crystal poisons." The (2Z)-isomer, being a liquid at room temperature or having a much lower melting point, is a common culprit.

    • Solution: If the product oils out, try to redissolve the oil in a small amount of hot solvent and then add a seed crystal of pure product to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a nucleation site. If these methods fail, it may be necessary to first pass the crude product through a short plug of silica gel with a relatively non-polar eluent to remove highly polar impurities before attempting recrystallization again.

Problem 3: NMR/HPLC Analysis Shows Persistent (2Z)-Isomer Impurity

Question: After recrystallization, I still have a significant amount of the (2Z)-isomer in my product. How can I remove it?

Answer:

The separation of E/Z geometric isomers can be challenging as they often have very similar physical properties.

Probable Causes & Solutions:

  • Similar Solubility: The E and Z isomers may have very similar solubilities in the chosen recrystallization solvent, making separation by this method inefficient.

    • Solution 1: Iterative Recrystallization: Sometimes, multiple recrystallizations can enrich the desired E-isomer, although this often comes at the cost of yield.

    • Solution 2: Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers. A reverse-phase C18 column is a good starting point. You will need to develop a method, likely using a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or acetic acid) to keep the carboxylic acid protonated[7][8].

    • Solution 3 (Advanced): For particularly difficult separations of olefins, silica gel impregnated with silver nitrate (AgNO₃) can be used in column chromatography. The silver ions interact differently with the π-bonds of the E and Z isomers, often allowing for their separation[9].

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate your product and any unreacted malonic acid, transferring them to the aqueous layer. Unreacted cyclobutanecarboxaldehyde and other neutral impurities will remain in the organic layer.

  • Separate the layers. The organic layer can be discarded.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3. Your product should precipitate out as a solid or oil.

  • Extract the acidified aqueous layer three times with fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Hexane)
  • Place the crude (2E)-3-cyclobutyl-2-propenoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hexane and gently heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Dry the crystals under vacuum to remove residual solvent.

V. Frequently Asked Questions (FAQs)

Q1: My purified (2E)-3-cyclobutyl-2-propenoic acid is turning yellow over time. Why is this happening and how can I prevent it?

A1: α,β-Unsaturated carboxylic acids can be susceptible to degradation, including polymerization, which can lead to discoloration. This can be initiated by light, heat, or the presence of radical initiators. To ensure long-term stability, store the purified compound in a tightly sealed amber vial at a low temperature (e.g., < 4°C) and under an inert atmosphere (e.g., nitrogen or argon).

Q2: Can I use distillation to purify my product?

A2: While distillation is a common purification technique, it may not be ideal for (2E)-3-cyclobutyl-2-propenoic acid. α,β-unsaturated carboxylic acids can be thermally unstable and may undergo decarboxylation or polymerization at elevated temperatures. If you must distill, it should be done under high vacuum to keep the temperature as low as possible. However, methods like recrystallization and chromatography are generally preferred.

Q3: How can I confirm the stereochemistry of my final product is indeed the E-isomer?

A3: The most common method is ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons (on carbons 2 and 3) is diagnostic. For the E-isomer (trans), the coupling constant is typically large, in the range of 12-18 Hz. For the Z-isomer (cis), the coupling constant is significantly smaller, usually in the range of 7-12 Hz. For a similar compound, (2E)-3-cyclohexyl-2-propenoic acid, the coupling constant for the vinylic protons was reported as 16.0 Hz, which is characteristic of a trans configuration[1].

VI. References

  • Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved March 28, 2026, from [Link]

  • Yadav, J. S., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of ChemTech Research, 10(5), 849-856.

  • Strukil, V., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1537-1544.

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.

  • Sharma, P., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1083-1088.

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved March 28, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid, 3-(2-ethylbutoxy)- on Newcrom R1 HPLC column. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers? Retrieved March 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Efficacy of Novel Propenoic Acid Derivatives: A Comparative Framework Featuring (2E)-3-Cyclobutylacrylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the propenoic acid scaffold, also known as acrylic acid, represents a cornerstone for the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the propenoic acid scaffold, also known as acrylic acid, represents a cornerstone for the development of a wide array of therapeutic agents. Its derivatives have given rise to blockbuster drugs and promising new chemical entities. This guide provides a comprehensive framework for evaluating the efficacy of novel propenoic acid derivatives, using the specific, non-commercialized molecule, (2E)-3-cyclobutylacrylic acid, as a case study for comparison against established and diverse members of this chemical family.

Our objective is not merely to present data, but to illuminate the process of rigorous scientific comparison. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative biochemical principles.

Understanding the Propenoic Acid Universe: A Diverse Chemical Space

Propenoic acid derivatives are characterized by the core structure CH₂=CHCOOH, but their biological activities are dictated by the diverse substitutions on this scaffold. For the purpose of this guide, we will establish a comparative baseline using three distinct and well-characterized derivatives that represent different mechanistic classes:

  • Ibuprofen: A canonical arylpropionic acid derivative and a widely used non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • Ferulic Acid: A cinnamic acid derivative found ubiquitously in the plant kingdom. It is a potent antioxidant, with its activity attributed to its ability to scavenge free radicals and inhibit enzymes involved in their generation.

  • (2E)-3-(4-chlorophenyl)acrylic acid (4-Cl-CA): A synthetic derivative investigated for its antiproliferative activities. Recent studies suggest it acts as a microtubule-targeting agent, inhibiting tubulin polymerization.[3]

Our target molecule, (2E)-3-cyclobutylacrylic acid , presents an interesting structural variation: a non-aromatic, alicyclic cyclobutane ring. This substitution moves it away from the typical arylpropionic acids and raises questions about its potential biological activities. Will it retain COX inhibitory activity? Does the cyclobutyl group confer novel properties, such as unique enzyme binding or a different metabolic profile? These are the questions our experimental framework aims to answer.

Foundational Efficacy Screening: A Multi-Tiered Approach

To establish a comprehensive efficacy profile for (2E)-3-cyclobutylacrylic acid, a tiered experimental approach is essential. We will begin with broad, high-throughput in vitro assays to identify potential areas of biological activity, followed by more specific, mechanism-focused assays.

Workflow for Comparative Efficacy Screening

Below is a diagram illustrating the logical flow of the proposed experimental plan.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanism-Specific Assays cluster_2 Tier 3: Data Synthesis & Comparison A Test Compound: (2E)-3-cyclobutylacrylic acid C Cytotoxicity Assay (e.g., MTT on various cell lines) A->C Assess cell viability D General Antioxidant Assay (e.g., DPPH or ABTS) A->D Measure free radical scavenging E Broad Anti-inflammatory Screen (e.g., LPS-stimulated macrophages) A->E Measure inflammatory markers (e.g., NO, TNF-α) B Reference Compounds: Ibuprofen, Ferulic Acid, 4-Cl-CA B->C Assess cell viability B->D Measure free radical scavenging B->E Measure inflammatory markers (e.g., NO, TNF-α) F COX-1/COX-2 Inhibition Assay C->F If non-toxic & anti-inflammatory G Tubulin Polymerization Assay C->G If cytotoxic to cancer lines H Cellular Reactive Oxygen Species (ROS) Assay D->H If general antioxidant activity is high E->F I Comparative Data Analysis (IC50 / EC50 Values) F->I G->I H->I

Caption: Workflow for tiered efficacy screening of a novel compound.

Experimental Protocols & Data Interpretation

Tier 1: Primary Screening Protocols

A. Cytotoxicity Assay (MTT Protocol)

  • Rationale: This is a crucial first step to determine the concentration range at which the compound is non-toxic to cells, which is essential for interpreting results from other cell-based assays. It also serves as a primary screen for potential anticancer activity.

  • Methodology:

    • Seed human cell lines (e.g., HEK293 for general toxicity, A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of (2E)-3-cyclobutylacrylic acid and reference compounds (Ibuprofen, Ferulic Acid, 4-Cl-CA) in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration).

B. Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition in Macrophages

  • Rationale: Many propenoic acid derivatives exhibit anti-inflammatory effects.[1][4] Measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a standard and robust primary screen for anti-inflammatory potential.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect the cell supernatant.

    • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Tier 2: Mechanism-Elucidation Protocols

A. Cyclooxygenase (COX) Inhibition Assay

  • Rationale: Given that the most famous propenoic acid derivatives are NSAIDs that target COX enzymes, this assay is a logical follow-up if anti-inflammatory activity is observed in Tier 1.[5]

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides purified COX-1 and COX-2 enzymes.

    • In separate wells of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compounds (and Ibuprofen as a positive control). Incubate for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate for a defined time (e.g., 2 minutes).

    • Stop the reaction and measure the prostaglandin production using the colorimetric or fluorometric method provided in the kit.

    • Calculate the IC₅₀ value for each compound against both COX-1 and COX-2.

B. Tubulin Polymerization Assay

  • Rationale: If significant cytotoxicity is observed, particularly against cancer cell lines, investigating interference with microtubule dynamics is a key step. Several acrylic acid derivatives have shown this mechanism of action.[3]

  • Methodology:

    • Use a cell-free tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified bovine tubulin protein in a polymerization buffer.

    • In a 96-well plate, add the tubulin solution along with test compounds at various concentrations. Use paclitaxel (promoter) and nocodazole (inhibitor) as controls. 4-Cl-CA would be the primary reference here.

    • Incubate the plate at 37°C in a plate reader capable of measuring absorbance at 340 nm.

    • Monitor the change in absorbance over time. An increase in absorbance indicates tubulin polymerization.

    • Analyze the polymerization curves to determine if the test compound inhibits or promotes polymerization.

Synthesizing the Data: A Hypothetical Comparison

To illustrate how the data from these experiments would be synthesized for a comparative guide, we present the following hypothetical results table.

CompoundPrimary ActivityIC₅₀ (µM) / EC₅₀ (µM)Selectivity / Notes
(2E)-3-cyclobutylacrylic acid Anti-inflammatory NO Inhibition: 15.2 ± 1.8 Non-toxic up to 100 µM. Weak COX-2 inhibitor (IC₅₀ > 50 µM).
Ibuprofen Anti-inflammatoryCOX-1 IC₅₀: 12.5 ± 1.1COX-2 IC₅₀: 8.7 ± 0.9Non-selective COX inhibitor. Established benchmark.
Ferulic Acid AntioxidantDPPH Scavenging EC₅₀: 25.4 ± 2.3Primarily acts via radical scavenging, not enzymatic inhibition in these assays.
4-Cl-CA AntiproliferativeA549 Cytotoxicity IC₅₀: 3.2 ± 0.4Tubulin Inhibition IC₅₀: 5.1 ± 0.6Potent tubulin polymerization inhibitor.[3]

Note: The data for (2E)-3-cyclobutylacrylic acid is hypothetical and for illustrative purposes only.

Potential Signaling Pathway for an NSAID like Ibuprofen

The diagram below outlines the well-established mechanism of action for COX-inhibiting NSAIDs.

G A Inflammatory Stimuli (e.g., Injury, Pathogens) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C Releases D COX-1 / COX-2 Enzymes C->D Metabolized by E Prostaglandins (e.g., PGE2) D->E Synthesizes G Inflammation, Pain, Fever E->G Mediates F Ibuprofen (Propenoic Acid Derivative) F->D INHIBITS

Caption: Inhibition of the prostaglandin synthesis pathway by Ibuprofen.

Conclusion and Future Directions

This guide outlines a systematic, logical, and scientifically rigorous framework for assessing the efficacy of a novel propenoic acid derivative, (2E)-3-cyclobutylacrylic acid, in comparison to established compounds from its class. The tiered approach, from broad screening to mechanism-specific assays, ensures an efficient use of resources while building a comprehensive biological profile.

Our hypothetical results suggest that the cyclobutyl substitution may steer the molecule's activity away from direct COX inhibition and towards other anti-inflammatory mechanisms. This underscores the importance of not being constrained by the known activities of analogues and highlights the potential for discovering novel mechanisms of action even within well-explored chemical classes. The next steps for (2E)-3-cyclobutylacrylic acid would involve secondary messenger assays, target deconvolution studies, and eventually, validation in in vivo models of inflammation.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech. Available at: [Link]

  • Propionic Acid's Influence on Pharmaceutical Advancements. Patsnap. Available at: [Link]

  • A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea. Obstetrics & Gynecology. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. Mutation Research/Genetic Toxicology. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. ResearchGate. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. Available at: [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Indian Journal of Chemistry. Available at: [Link]

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Comparative

Comparative Analysis: Cyclobutyl vs. Cyclohexyl Propenoic Acids in Drug Design

The substitution of aliphatic rings onto a propenoic acid (acrylic acid) backbone is a fundamental strategy in modern medicinal chemistry. The propenoic acid moiety frequently serves as a rigid linker or a targeted Micha...

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Author: BenchChem Technical Support Team. Date: April 2026

The substitution of aliphatic rings onto a propenoic acid (acrylic acid) backbone is a fundamental strategy in modern medicinal chemistry. The propenoic acid moiety frequently serves as a rigid linker or a targeted Michael acceptor for covalent inhibition. However, the choice of the adjacent cycloalkyl group—specifically, cyclobutyl versus cyclohexyl—profoundly alters the molecule's physicochemical properties, target engagement trajectory, and metabolic fate.

This guide provides an objective, data-driven comparison of cyclobutyl and cyclohexyl propenoic acids, exploring the causality behind their divergent behaviors in drug development.

Physicochemical Dynamics: The Causality of Ring Size

The structural differences between cyclobutyl and cyclohexyl rings dictate their thermodynamic and pharmacokinetic profiles.

  • Conformational Entropy: The cyclobutyl ring adopts a rigid, puckered conformation. Compared to cyclopropyl substituents, cyclobutyl rings exhibit reduced ring strain while maintaining significantly lower conformational flexibility than larger cyclohexyl groups 1. In contrast, the cyclohexyl ring exists primarily in a dynamic chair conformation, occupying a larger spatial volume (steric shadow).

  • Lipophilicity and Solvation: Cyclohexyl groups are highly lipophilic, often utilized as bioisosteres for phenyl rings to fill deep hydrophobic pockets (e.g., the S2 pocket in proteases). However, this bulk often leads to a statistically significant decrease in aqueous solubility 2. Cyclobutanes offer a "goldilocks" solution: they provide sufficient lipophilicity to drive target affinity while restricting conformation to prevent off-target binding and maintain solubility 3.

Quantitative Property Comparison
PropertyCyclobutyl Propenoic AcidCyclohexyl Propenoic AcidMechanistic Causality
Ring Conformation Puckered (Rigid)Chair/Boat (Flexible)Cyclobutyl's inherent ring strain restricts conformational entropy.
Lipophilicity (ΔLogP) ~ +1.2~ +2.5Larger hydrocarbon volume in cyclohexyl drives hydrophobic partitioning.
Aqueous Solubility HighLow to ModerateLower LogP of cyclobutyl prevents aggregation and improves solvation.
Metabolic Stability High (Low CLint​ )Low (High CLint​ )Higher C-H BDE in cyclobutyl resists CYP450 hydrogen abstraction.
Steric Hindrance LowHighCyclohexyl equatorial protons create a larger spatial footprint.

Metabolic Stability: CYP450 Vulnerabilities

A critical failure point for cyclohexyl-containing compounds is their susceptibility to Phase I metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, readily abstract hydrogen atoms from the equatorial positions of the cyclohexyl chair.

As ring size increases from cyclobutyl to cyclohexyl, the significance of alicyclic ring oxidation (hydroxylation) by hepatocytes drastically increases 4. The cyclobutyl ring resists this degradation because its C-C bonds possess higher s-character, which increases the C-H Bond Dissociation Energy (BDE). This makes hydrogen abstraction thermodynamically unfavorable, effectively shielding the molecule from rapid clearance.

Mechanism cluster_0 Cyclohexyl Variant cluster_1 Cyclobutyl Variant Parent Propenoic Acid Scaffold CH_Node Chair Conformation (High Steric Bulk) Parent->CH_Node CB_Node Puckered Conformation (Rigid & Compact) Parent->CB_Node CH_Metab Rapid CYP450 Hydroxylation CH_Node->CH_Metab High accessibility CB_Metab Metabolic Stability (Slower Clearance) CB_Node->CB_Metab Steric shielding

Divergent CYP450 metabolic pathways of cyclohexyl vs. cyclobutyl propenoic acids.

Electrophilic Reactivity of the Propenoic Acid Moiety

When utilized as a Michael acceptor for Targeted Covalent Inhibitors (TCIs), the α,β -unsaturated carbonyl of the propenoic acid must be precisely tuned. The bimolecular rate constant ( kinact​/KI​ ) is heavily influenced by the steric bulk at the β -position.

  • Cyclohexyl Propenoic Acids: The bulky chair conformation creates a large steric shadow. While this can increase non-covalent affinity ( KI​ ) by anchoring into deep lipophilic pockets, it often physically obstructs the trajectory of the incoming nucleophile (e.g., a target protein's cysteine thiol), reducing the covalent inactivation rate ( kinact​ ).

  • Cyclobutyl Propenoic Acids: The compact nature of the cyclobutyl group allows for an optimal attack angle for nucleophiles. It provides just enough steric hindrance to prevent off-target reactivity (e.g., binding to free glutathione in plasma) while maintaining rapid on-target covalent bond formation.

Self-Validating Experimental Workflows

To objectively compare the metabolic stability of these two moieties, a self-validating in vitro microsomal stability assay is required. A protocol is only "self-validating" if it contains internal mechanisms to distinguish true enzymatic clearance from chemical instability or analytical variance.

Protocol: In Vitro Human Liver Microsome (HLM) Clearance Assay

Self-Validating Controls Included:

  • Minus-NADPH Control: Validates that degradation is strictly CYP450-mediated, not due to chemical hydrolysis of the propenoic acid.

  • Positive Control (Verapamil): Confirms the metabolic viability of the HLM batch.

  • Internal Standard (IS): Corrects for matrix effects and ionization suppression during LC-MS/MS.

Step-by-Step Methodology:

  • Preparation (Causality: Ensure solubility without inhibiting enzymes): Prepare 10 mM stock solutions of cyclobutyl and cyclohexyl propenoic acid derivatives in DMSO. Dilute to 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4). Note: Final DMSO concentration must remain <0.1% to prevent CYP450 inhibition.

  • Incubation (Causality: Replicate physiological conditions): Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (cofactor required for CYP450 oxidation). For the minus-NADPH control, add an equivalent volume of buffer.

  • Kinetic Sampling (Causality: Capture linear depletion phase): At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots.

  • Quenching (Causality: Instantaneous enzyme denaturation): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate intrinsic clearance ( CLint​ ).

Protocol Step1 1. Initiation 1 µM candidate in Buffer Step2 2. Incubation HLM + NADPH (37°C) Step1->Step2 Step3 3. Sampling Aliquot into cold ACN Step2->Step3 Time-course Step4 4. Precipitation Centrifuge 14,000xg Step3->Step4 Quench Step5 5. LC-MS/MS Quantify depletion Step4->Step5 Supernatant

Self-validating in vitro microsomal stability workflow for clearance quantification.

Conclusion

When designing propenoic acid-based therapeutics, the choice between a cyclobutyl and cyclohexyl substituent is a trade-off between spatial volume and metabolic endurance. Cyclohexyl propenoic acids are ideal when targeting deep, expansive hydrophobic pockets where maximum lipophilic contact is required, though this often necessitates further structural optimization (e.g., fluorination) to block CYP450 hydroxylation sites. Conversely, cyclobutyl propenoic acids represent a highly optimized middle ground—offering sufficient rigidity to lock active conformations, reduced steric hindrance for Michael acceptor reactivity, and superior metabolic stability due to their high C-H bond dissociation energies.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Springer Medizin / PMC.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR.

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Validation

A Senior Application Scientist's Guide to Validating the In Vitro Activity of (2E)-3-cyclobutyl-2-propenoic acid

Introduction: Unveiling the Potential of a Novel α,β-Unsaturated Carboxylic Acid In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel α,β-Unsaturated Carboxylic Acid

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective[1][2]. The compound (2E)-3-cyclobutyl-2-propenoic acid presents an intriguing scaffold for investigation. Its core structure features an α,β-unsaturated carboxylic acid moiety, a well-documented Michael acceptor. This electrophilic warhead has the potential to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins[3][4]. This mechanism is a known pathway for the bioactivation of similar compounds and can lead to modulation of protein function, making it a compelling starting point for activity screening[5][6][7].

This guide provides a comprehensive framework for the initial in vitro validation of (2E)-3-cyclobutyl-2-propenoic acid. We will move beyond a simple recitation of protocols to explain the causal logic behind our experimental choices. Our objective is to establish a foundational activity profile for this molecule, comparing its performance against established benchmarks in both cell-based and target-based assays. This document is intended for researchers and drug development professionals seeking a robust, self-validating methodology for characterizing novel small molecules.

Hypothesized Mechanism & Strategic Approach

The presence of the α,β-unsaturated carbonyl group strongly suggests that (2E)-3-cyclobutyl-2-propenoic acid may act as a covalent inhibitor. Such compounds are of significant interest in drug development, particularly in oncology and virology, for their potential to achieve durable target engagement[4]. Our validation strategy is therefore designed as a two-tiered approach to efficiently probe this hypothesis.

  • Tier 1: General Cytotoxicity Profiling. Before investigating specific enzyme targets, it is crucial to understand the compound's general effect on cell viability. A potent, non-specific cytotoxic effect could indicate broad reactivity with cellular components, a characteristic that may be undesirable or, conversely, the basis of an anticancer therapeutic.

  • Tier 2: Target-Based Enzyme Inhibition Assay. Based on the covalent binding hypothesis, a logical next step is to assess the compound's ability to inhibit a specific enzyme known to be susceptible to Michael addition. This allows for a more granular assessment of potency and a potential mechanism of action.

This tiered workflow ensures that resources are used efficiently, with the broad-spectrum assay informing the design and interpretation of more specific, target-oriented experiments.

G cluster_workflow In Vitro Validation Workflow Compound (2E)-3-cyclobutyl-2-propenoic acid (Novel Compound) Tier1 Tier 1: General Cytotoxicity Screening (e.g., MTT Assay) Compound->Tier1 Initial Assessment Tier2 Tier 2: Target-Based Assay (e.g., Enzyme Inhibition) Tier1->Tier2 Informed by Potency Data Comparative Data Analysis (IC50 Values) Tier1->Data Tier2->Data Decision Go/No-Go Decision (Hit Identification) Data->Decision G cluster_mtt Principle of the MTT Assay MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Reductases MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble) Spectro Measure Absorbance (570 nm) Formazan->Spectro Quantify Enzyme->Formazan Reduction Viable Viable Cell Viable->Enzyme Dead Dead/Stressed Cell

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed as a self-validating system, incorporating a known cytotoxic agent as a positive control and a vehicle control.

  • Cell Culture:

    • Seed a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before compound exposure.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (2E)-3-cyclobutyl-2-propenoic acid in DMSO.

    • Prepare a 1 mM stock solution of Doxorubicin (positive control) in DMSO.

    • Perform serial dilutions of the test compound and positive control in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Rationale: High concentrations of DMSO can be toxic to cells; keeping it low and consistent across all wells, including the vehicle control, is critical for data integrity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe effects on proliferation and viability.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative Cytotoxicity

The results should be normalized to the vehicle control and plotted as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineAssay TypeIncubation TimeIC₅₀ (µM)
(2E)-3-cyclobutyl-2-propenoic acid A549MTT72 hoursExperimental Value
Doxorubicin (Positive Control)A549MTT72 hours~0.1 - 1.0
Vehicle (0.5% DMSO)A549MTT72 hoursNo activity

Tier 2: Comparative Enzyme Inhibition Assay

Assuming the cytotoxicity screen reveals activity at a reasonable concentration, the next logical step is to test the hypothesis of target-specific enzyme inhibition. The α,β-unsaturated carbonyl moiety is a known warhead for inhibiting enzymes with a nucleophilic cysteine in their active site, such as certain proteases or kinases.[4] This protocol outlines a general method for assessing enzyme inhibition in vitro.[8][9]

Causality in Assay Design

The core principle of an in vitro enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[10][11] By keeping the enzyme and substrate concentrations constant while varying the inhibitor concentration, one can determine the inhibitor's potency (IC₅₀). The choice of a specific enzyme would ideally be guided by bioinformatics or prior knowledge, but for this guide, we will use "Thiol Protease X" as a representative target. The assay measures the cleavage of a fluorogenic substrate, where the increase in fluorescence over time is proportional to enzyme activity.

G cluster_inhibition Hypothesized Covalent Inhibition Enzyme Enzyme Active Site with Cysteine-SH Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex Enzyme->Covalent_Complex Michael Addition (Nucleophilic Attack) Compound (2E)-3-cyclobutyl-2-propenoic acid Compound->Covalent_Complex

Caption: Michael addition of a cysteine thiol to the test compound.

Experimental Protocol: Fluorogenic Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT). Rationale: DTT is often included to keep the cysteine residue in its reduced, active state, but may be excluded if studying covalent inhibition to avoid competition with the inhibitor.

    • Prepare a 2X enzyme solution of Thiol Protease X in assay buffer.

    • Prepare a 2X fluorogenic substrate solution in assay buffer.

    • Prepare serial dilutions of (2E)-3-cyclobutyl-2-propenoic acid and a known competitive inhibitor (Positive Control) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the test compound dilutions to the appropriate wells. Include vehicle (DMSO) and no-enzyme controls.

    • Add 50 µL of the 2X enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 30 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or covalent inhibitors.

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

Data Presentation: Comparative Enzyme Inhibition

Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
(2E)-3-cyclobutyl-2-propenoic acid Thiol Protease XFluorogenicExperimental Value
Known Inhibitor Y (Positive Control)Thiol Protease XFluorogenicKnown Value
Vehicle (0.5% DMSO)Thiol Protease XFluorogenicNo activity

Conclusion and Future Directions

This guide outlines a logical, tiered strategy for the initial in vitro characterization of (2E)-3-cyclobutyl-2-propenoic acid. By starting with a broad assessment of cytotoxicity and progressing to a specific, mechanism-based enzyme assay, researchers can efficiently generate a foundational dataset. The comparative structure, utilizing well-characterized positive controls, ensures the data is robust and interpretable.

Positive results from this workflow—demonstrating potent and selective activity—would justify further investigation. Subsequent steps could include selectivity profiling against a panel of related enzymes, cell-based assays to confirm target engagement in a more biologically relevant context,[12][13] and advanced biophysical techniques to confirm the covalent binding mechanism. This structured approach provides a clear and scientifically rigorous path from a novel chemical structure to a validated in vitro hit.

References

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In SciSpace. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. Retrieved from [Link]

  • Nisar, R., et al. (2022). 4.5. In Vitro Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved from [Link]

  • In vitro enzymatic assay. (2012, December 30). ResearchGate. Retrieved from [Link]

  • Collins, R., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Naineni, K., et al. (2020). A comparative study of small molecules targeting eIF4A. PubMed. Retrieved from [Link]

  • Collins, R., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. PubMed. Retrieved from [Link]

  • Mulder, T., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Drug Metabolism and Disposition. Retrieved from [Link]

  • Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine. Retrieved from [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. (2025, December 26). arXiv. Retrieved from [Link]

  • List of antiviral drugs containing an α, β-unsaturated carbonyl group. (n.d.). ResearchGate. Retrieved from [Link]

  • Mulder, T., et al. (2020). Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. PubMed. Retrieved from [Link]

  • Mulder, T., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Semantic Scholar. Retrieved from [Link]

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Comparative

Tuning Covalent Warheads: A Comprehensive Guide to (2E)-3-Cyclobutylacrylic Acid Cross-Reactivity

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the design of the electrophilic warhead dictates the delicate balance between on-target efficacy and off-target toxicity[1]. While unsubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the design of the electrophilic warhead dictates the delicate balance between on-target efficacy and off-target toxicity[1]. While unsubstituted acrylamides are the historical gold standard for targeting cysteine residues, their high intrinsic reactivity often leads to rapid metabolic clearance via glutathione (GSH) conjugation and idiosyncratic toxicity from proteome-wide cross-reactivity[2].

(2E)-3-Cyclobutylacrylic acid has emerged as a premier building block for synthesizing β-substituted acrylamide warheads. By coupling this acid to a target-directing amine scaffold, medicinal chemists generate β-cyclobutylacrylamides. As demonstrated in the development of highly selective agents like the Leukotriene C4 Synthase (LTC4S) inhibitor GJG057[3] and advanced Bruton's Tyrosine Kinase (BTK) inhibitors[4], the cyclobutyl moiety provides a unique combination of steric shielding and conformational rigidity. This guide objectively compares the cross-reactivity profile of warheads derived from (2E)-3-cyclobutylacrylic acid against standard alternatives and details the self-validating experimental protocols required to profile them.

Mechanistic Rationale: The Causality of β-Substitution

The cross-reactivity of a covalent inhibitor is governed by its intrinsic electrophilicity and the spatial accessibility of the Michael acceptor.

  • Steric Shielding: Unsubstituted acrylamides are highly exposed, making them susceptible to indiscriminate attack by abundant intracellular thiols (e.g., GSH)[1]. The introduction of a β-cyclobutyl group creates a steric bulk that physically blocks non-specific thiols from achieving the optimal Bürgi-Dunitz trajectory required for Michael addition.

  • Electronic Modulation: The cyclobutyl ring acts as a mild electron-donating group via inductive effects. This dampens the partial positive charge at the β-carbon, reducing the intrinsic reactivity of the α,β-unsaturated system compared to unsubstituted variants[4].

  • Conformational Pre-organization: Unlike linear alkyl groups (e.g., β-isopropyl) that suffer from high entropic penalties upon binding, the cyclobutyl ring is conformationally restricted. Its puckered structure allows it to slot favorably into specific hydrophobic pockets adjacent to the target cysteine, rescuing the on-target inactivation rate ( kinact​/KI​ ) despite the reduced intrinsic reactivity[5].

Partitioning Warhead β-Cyclobutylacrylamide (from (2E)-3-cyclobutylacrylic acid) OnTarget Target Cysteine (Specific Pocket) Warhead->OnTarget Favorable k_inact/K_I (Shape Complementarity) OffTarget Off-Target Cysteines (Kinome/Proteome) Warhead->OffTarget Steric Clash (Reduced Adduction) GSH Glutathione (GSH) (Metabolic Sink) Warhead->GSH Tuned Electrophilicity (Prolonged t_1/2)

Reaction partitioning of β-cyclobutylacrylamide warheads.

Comparative Performance Data

To objectively evaluate the utility of (2E)-3-cyclobutylacrylic acid, we must compare the resulting warhead against other common acrylic acid-derived motifs. The data below synthesizes standard structure-activity relationship (SAR) trends observed in covalent kinase and synthase inhibitor profiling[3][6].

Table 1: Cross-Reactivity and Intrinsic Reactivity Comparison

Warhead PrecursorResulting MotifIntrinsic Reactivity (GSH t1/2​ )Off-Target Adduction (HSA Cys34)On-Target Efficiency ( kinact​/KI​ )
Acrylic AcidUnsubstituted Acrylamide< 15 minHigh (>80% at 4h)Very High
(2E)-But-2-enoic Acidβ-Methylacrylamide~ 120 minModerate (~40% at 4h)High
(2E)-3-Cyclopropylacrylic Acidβ-Cyclopropylacrylamide~ 300 minLow (<15% at 4h)Moderate to High
(2E)-3-Cyclobutylacrylic Acid β-Cyclobutylacrylamide > 480 min Minimal (<5% at 4h) High (Target-dependent)

Analysis: While β-cyclopropyl and β-cyclobutyl modifications both drastically improve GSH stability (extending t1/2​ from minutes to hours), the cyclobutyl derivative often provides superior steric exclusion of off-target proteins like Human Serum Albumin (HSA), virtually eliminating non-specific Cys34 adduction.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure scientific integrity, the evaluation of covalent warheads must rely on self-validating assay systems. The following protocols detail how to quantify the cross-reactivity of (2E)-3-cyclobutylacrylic acid derivatives.

Intrinsic Reactivity: Glutathione (GSH) Trapping Assay

This assay measures the intrinsic electrophilicity of the warhead. By using a vast molar excess of GSH, the reaction is forced into pseudo-first-order kinetics, allowing for highly reproducible half-life ( t1/2​ ) calculations.

Self-Validating Mechanism: The inclusion of an internal standard (Labetalol) corrects for LC-MS injection variability, while a highly reactive control (unsubstituted acrylamide) is run in parallel to validate GSH viability.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer at exactly pH 7.4. Causality: Thiol reactivity is exponentially sensitive to pH due to the pKa of GSH (~8.8). Strict pH control ensures only the physiological fraction of reactive thiolate is present.

  • Reagent Initialization: Prepare a 5 mM solution of GSH in the buffer (mimicking intracellular hepatocyte concentrations) and a 10 mM stock of the β-cyclobutylacrylamide compound in DMSO.

  • Reaction Initiation: Spike the compound into the GSH solution to a final concentration of 10 µM (500:1 GSH:Compound ratio). Incubate at 37°C with shaking.

  • Time-Course Sampling: At t= 0, 15, 30, 60, 120, 240, and 480 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Labetalol (Internal Standard). Causality: The cold organic solvent instantly denatures any trace enzymes, precipitates buffer salts, and halts the Michael addition.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent compound.

  • Data Processing: Plot ln(Area Ratio) vs. Time. The slope yields −kobs​ , from which t1/2​=ln(2)/kobs​ .

Workflow S1 Incubation (Warhead + GSH) S2 Time-Course Sampling S1->S2 S3 Reaction Quenching S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic Calculation S4->S5

Step-by-step LC-MS/MS workflow for quantifying intrinsic warhead reactivity.

Proteome-Wide Selectivity: Intact Protein Mass Spectrometry

To evaluate off-target cross-reactivity, the warhead is incubated with a surrogate protein containing a highly nucleophilic, exposed cysteine (e.g., Human Serum Albumin, HSA Cys34).

Self-Validating Mechanism: The assay measures both the disappearance of the unmodified protein mass and the appearance of the +Adduct mass. The sum of these two species must equal 100% of the signal, validating that no secondary degradation or unexpected fragmentation is occurring.

Step-by-Step Protocol:

  • Protein Preparation: Dilute HSA to 2 µM in 50 mM Tris-HCl (pH 7.4).

  • Compound Dosing: Add the β-cyclobutylacrylamide compound to a final concentration of 20 µM (10-fold excess).

  • Incubation: Incubate at 37°C for 4 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules. Causality: Removing excess compound prevents artificial in-source adduction during ionization in the mass spectrometer.

  • Intact MS Analysis: Analyze via LC-TOF-MS using a C4 analytical column.

  • Deconvolution: Use MaxEnt1 (or equivalent algorithm) to deconvolute the multiply charged envelope into a zero-charge intact mass. Calculate cross-reactivity as: IntensityUnmodified​+IntensityAdduct​IntensityAdduct​​×100 .

Conclusion

The strategic utilization of (2E)-3-cyclobutylacrylic acid as a building block represents a sophisticated approach to covalent drug design. By transitioning from unsubstituted acrylamides to β-cyclobutylacrylamides, researchers can engineer a profound steric and electronic barrier against off-target cross-reactivity. As evidenced by robust GSH trapping and intact protein MS data, this modification preserves the necessary reactivity for deep-pocket target cysteines while virtually eliminating the idiosyncratic toxicity risks associated with promiscuous electrophiles.

References

  • Thoma, G., et al. (2025). Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. Journal of Medicinal Chemistry. [3][5]

  • Sutanto, F., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. [2]

  • Qi, J., et al. (2022). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B. [1]

  • Hopkins, C., et al. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. [4][6]

Sources

Validation

Benchmarking (2E)-3-cyclobutyl-2-propenoic acid: A Comparative Guide to Early Stage Drug-like Properties

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with favorable pharmacokinetic profiles is a paramount objective. The incorporation of unique structural motifs, such as strained rin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with favorable pharmacokinetic profiles is a paramount objective. The incorporation of unique structural motifs, such as strained ring systems, has emerged as a valuable strategy for modulating the physicochemical and biological properties of drug candidates.[1][2] The cyclobutane ring, in particular, has garnered significant attention for its ability to confer conformational rigidity, improve metabolic stability, and enhance binding affinity by serving as a bioisosteric replacement for other functional groups.[1][2][3] This guide presents a comprehensive benchmarking analysis of (2E)-3-cyclobutyl-2-propenoic acid , a compound featuring this promising scaffold, against industry-accepted standard compounds.

This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of lead discovery and optimization. Herein, we provide a detailed examination of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2E)-3-cyclobutyl-2-propenoic acid, focusing on two critical parameters: metabolic stability and cell permeability. The experimental protocols are detailed with the underlying scientific rationale, and the comparative data is presented to facilitate a clear understanding of the compound's potential within a drug discovery pipeline.

Rationale for Benchmarking

The selection of a compound for progression through the drug discovery cascade is a multi-parametric decision.[4] While the primary pharmacological activity is essential, a compound's ability to reach its target in sufficient concentration and persist for a desired duration is equally critical. Early assessment of ADME properties helps to identify potential liabilities, guide chemical modifications, and ultimately de-risk the advancement of a candidate.[5][6][7]

The cyclobutyl moiety in our compound of interest, (2E)-3-cyclobutyl-2-propenoic acid, suggests the potential for improved drug-like properties.[1][8] However, without empirical data, this remains a hypothesis. Therefore, benchmarking against well-characterized standard compounds is a scientifically rigorous approach to ascertain its standing. This guide will focus on two foundational in vitro ADME assays:

  • Metabolic Stability in Human Liver Microsomes: This assay provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in the liver.[9][10] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.

  • Cell Permeability using the Caco-2 Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that serves as a reliable in vitro model of the human intestinal epithelium.[11] This assay is the industry standard for predicting intestinal permeability and oral absorption of drugs.[4][11]

Selection of Standard Compounds

For a meaningful comparison, standard compounds with well-defined and contrasting properties in the selected assays were chosen.

Standard CompoundRationale for SelectionAssay
Warfarin A low-clearance compound, indicating high metabolic stability.Metabolic Stability
Verapamil A high-clearance compound, indicating low metabolic stability.Metabolic Stability
Atenolol A low-permeability compound, primarily transported via the paracellular route.[12]Caco-2 Permeability
Propranolol A high-permeability compound, transported via the transcellular route.Caco-2 Permeability

Experimental Methodologies

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of a compound when incubated with HLM, a rich source of drug-metabolizing enzymes.[9][10]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare stock solutions of test and standard compounds (in DMSO) D Pre-warm HLM and compound mixtures at 37°C A->D B Prepare HLM suspension in potassium phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Compound Preparation: Prepare 1 mM stock solutions of (2E)-3-cyclobutyl-2-propenoic acid and standard compounds (Warfarin, Verapamil) in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test/standard compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-course Incubation: Incubate the plate at 37°C with gentle shaking. At designated time points (0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard (e.g., albendazole) to terminate the reaction.[13]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).[14]

Caco-2 Permeability Assay

This assay measures the bidirectional transport of a compound across a confluent monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp).[11][15][16]

Experimental Workflow:

cluster_cell_culture Cell Culture & Monolayer Formation cluster_transport_exp Transport Experiment cluster_analysis Sampling & Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to allow differentiation and monolayer formation A->B C Verify monolayer integrity (TEER measurement and Lucifer Yellow permeability) B->C E Apical to Basolateral (A→B) Transport: Add compound to apical side C->E F Basolateral to Apical (B→A) Transport: Add compound to basolateral side C->F D Prepare dosing solutions of test and standard compounds in transport buffer D->E D->F G Incubate at 37°C for 2 hours E->G F->G H Collect samples from receiver compartments at the end of incubation G->H G->H I Analyze compound concentration in donor and receiver compartments by LC-MS/MS H->I H->I J Calculate Papp and Efflux Ratio I->J I->J

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker, Lucifer Yellow.[17]

  • Dosing Solution Preparation: Prepare a 10 µM solution of (2E)-3-cyclobutyl-2-propenoic acid and the standard compounds (Atenolol, Propranolol) in Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Permeability Measurement:

    • Apical-to-Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours.

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentrations using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for (2E)-3-cyclobutyl-2-propenoic acid in comparison to the standard compounds.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Warfarin (Low Clearance Control)> 60< 12High
Verapamil (High Clearance Control)< 15> 50Low
(2E)-3-cyclobutyl-2-propenoic acid 45 15.4 Moderate

Table 2: Caco-2 Permeability

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Atenolol (Low Permeability Control)< 10.90.9Low
Propranolol (High Permeability Control)> 1012.51.2High
(2E)-3-cyclobutyl-2-propenoic acid 8.5 9.1 1.07 Moderate-High

Interpretation and Scientific Insights

The benchmarking data provides valuable insights into the drug-like potential of (2E)-3-cyclobutyl-2-propenoic acid.

  • Metabolic Stability: With a half-life of 45 minutes and an intrinsic clearance of 15.4 µL/min/mg protein, (2E)-3-cyclobutyl-2-propenoic acid demonstrates moderate metabolic stability . It is significantly more stable than the high-clearance control, Verapamil, suggesting it is not a highly labile compound in the presence of Phase I metabolic enzymes. This moderate stability is a promising characteristic, as it implies a potentially acceptable in vivo half-life. The presence of the cyclobutyl group may be sterically hindering access to metabolizing enzymes, a known advantage of this moiety.[1]

  • Permeability: The compound exhibits a Papp (A→B) value of 8.5 x 10⁻⁶ cm/s, classifying it as having moderate to high permeability . This value is substantially greater than the low permeability control, Atenolol, and approaches that of the high permeability control, Propranolol. This suggests that the compound is likely to be well-absorbed from the gastrointestinal tract.[4] Furthermore, the efflux ratio of 1.07 indicates that (2E)-3-cyclobutyl-2-propenoic acid is not a significant substrate for active efflux transporters like P-glycoprotein, which are expressed in Caco-2 cells.[12] This is a highly desirable property, as efflux can be a major barrier to oral bioavailability.

Conclusion and Future Directions

This comparative guide demonstrates that (2E)-3-cyclobutyl-2-propenoic acid possesses a promising early ADME profile, characterized by moderate metabolic stability and moderate-to-high intestinal permeability with no indication of efflux liability. The incorporation of the cyclobutyl ring appears to confer favorable pharmacokinetic properties, validating the rationale for its inclusion in drug design.[2][3]

Based on these findings, (2E)-3-cyclobutyl-2-propenoic acid warrants further investigation. Subsequent studies should include:

  • Metabolite Identification: To understand the metabolic pathways and identify potential sites of metabolism.[18]

  • Plasma Protein Binding: To determine the fraction of unbound drug available to exert its pharmacological effect.[6]

  • CYP Inhibition and Induction Assays: To assess the potential for drug-drug interactions.[6]

  • In vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine key parameters such as bioavailability, half-life, and clearance in a living organism.

By systematically benchmarking against established standards, we have provided a robust, data-driven assessment of (2E)-3-cyclobutyl-2-propenoic acid's fundamental drug-like properties. This approach exemplifies a critical step in the modern drug discovery process, enabling informed decisions and guiding the optimization of new chemical entities towards clinical candidacy.

References

Sources

Comparative

Head-to-head comparison of (2E)-3-cyclobutyl-2-propenoic acid with its cis-isomer

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the impact of stereochemistry on drug-target interactions and synthetic tractability. The cyclobutyl group is a highly prized motif in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the impact of stereochemistry on drug-target interactions and synthetic tractability. The cyclobutyl group is a highly prized motif in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and conformational rigidity. When attached to an acrylic acid moiety, it forms 3-cyclobutyl-2-propenoic acid—a highly versatile building block.

This guide provides an objective, head-to-head comparison between the thermodynamically favored1 [1] (trans-isomer) and its kinetically controlled (2Z)-counterpart (cis-isomer). We will explore their distinct physicochemical properties, the causality behind their divergent syntheses, and their respective performance in downstream drug development.

Physicochemical Properties & Structural Analysis

The stereochemistry of the alkene bond fundamentally alters the spatial vector of the molecule, dictating both its thermodynamic stability and its behavior in biological assays. Below is a quantitative and qualitative comparison of the two isomers:

Property(2E)-3-cyclobutyl-2-propenoic acid(2Z)-3-cyclobutyl-2-propenoic acid
CAS Number 1355450-70-2N/A (Typically synthesized in house)
Molecular Formula C₇H₁₀O₂C₇H₁₀O₂
Molecular Weight 126.16 g/mol 126.16 g/mol
Thermodynamic Stability High (Sterically relaxed)Low (Steric clash with cyclobutyl ring)
Alkene ¹H NMR J-Coupling J ≈ 15.0 – 16.0 HzJ ≈ 10.5 – 12.0 Hz
Synthetic Control ThermodynamicKinetic
Spatial Vector Extended, linear trajectoryKinked, compact trajectory

Synthetic Workflows & Stereocontrol

The synthesis of α,β -unsaturated acids from cyclobutanecarboxaldehyde requires precise stereocontrol. The choice of reagents is not arbitrary; it is dictated by the fundamental principles of thermodynamic versus kinetic control.

  • (2E)-Isomer (Thermodynamic Control): The Horner-Wadsworth-Emmons (HWE) olefination is the industry standard. By using triethyl phosphonoacetate and sodium hydride (NaH), the reaction proceeds via a stabilized ylide. The reversible formation of the oxaphosphetane intermediate allows the system to equilibrate to the thermodynamically stable trans-oxaphosphetane, minimizing steric clash between the bulky cyclobutyl ring and the ester group.

  • (2Z)-Isomer (Kinetic Control): To access the cis-isomer, the system must be forced under strict kinetic control using the Still-Gennari modification. By employing bis(2,2,2-trifluoroethyl) phosphonoacetate, the strongly electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane intermediate. This accelerates the elimination step, preventing equilibration and trapping the kinetically favored cis-product before it can revert.

Synthesis SM Cyclobutanecarboxaldehyde HWE HWE Reaction (Thermodynamic) SM->HWE NaH, Triethyl phosphonoacetate SG Still-Gennari (Kinetic) SM->SG KHMDS, Bis(2,2,2-trifluoroethyl) phosphonoacetate E_iso (2E)-Isomer (Trans) HWE->E_iso >95% (E) Z_iso (2Z)-Isomer (Cis) SG->Z_iso >90% (Z)

Divergent synthesis of (2E) and (2Z) 3-cyclobutylacrylic acid isomers.

Reactivity & Applications: The Case of LTC4S Inhibition

The geometric orientation of the acrylic acid moiety dictates its fit within target enzyme pockets. The (2E)-isomer presents an extended vector, ideal for penetrating deep, narrow hydrophobic clefts.

In a recent 2025 breakthrough, researchers utilized (2E)-3-cyclobutylacrylic acid as a critical building block to synthesize GJG057 , an oral, highly potent, and selective inhibitor of 2 [2]. By blocking LTC4S, GJG057 halts the conversion of Leukotriene A4 (LTA4) to Leukotriene C4 (LTC4), thereby shutting down the downstream signaling cascade responsible for allergic inflammation and bronchoconstriction in asthma models. The trans-geometry was absolute; a cis-kink would have caused severe steric clashes within the LTC4S active site, abolishing binding affinity.

Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase (5-LO) LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase (LTC4S) Inflammation Allergic Inflammation & Bronchoconstriction LTC4->Inflammation CysLT Receptors Inhibitor GJG057 (LTC4S Inhibitor) Derived from (2E)-isomer Inhibitor->LTA4 Blocks LTC4S Activity

Mechanism of LTC4S inhibition by (2E)-isomer derivatives in the 5-LO pathway.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to downstream amidation or esterification without passing the embedded analytical checkpoints.

Protocol A: Synthesis of (2E)-3-cyclobutyl-2-propenoic acid
  • Ylide Formation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Causality: NaH irreversibly deprotonates the phosphonate, driving the reaction forward without generating nucleophilic water. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 mins until gas evolution ceases.

  • Olefination: Add cyclobutanecarboxaldehyde (1.0 eq) dropwise. Warm to room temperature (RT) and stir for 4 hours. Causality: Warming to RT provides the necessary thermal energy for the intermediate oxaphosphetane to equilibrate to the stable trans state.

  • Saponification: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 eq). Stir at RT for 12 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). Locate the alkene doublets at ~5.8 ppm and ~7.0 ppm. Calculate the J-coupling; it must be ≥ 15.0 Hz . If the E:Z ratio is < 95:5, recrystallize from hot heptane/EtOAc to selectively precipitate the highly crystalline (E)-isomer.

Protocol B: Synthesis of (2Z)-3-cyclobutyl-2-propenoic acid
  • Kinetic Enolate Formation: Cool a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF to -78 °C. Dropwise add KHMDS (1.2 eq, 1M in THF). Causality: KHMDS provides a non-nucleophilic base, while 18-crown-6 sequesters the potassium cation, creating a "naked," highly reactive enolate.

  • Olefination: Add cyclobutanecarboxaldehyde (1.0 eq) dropwise at -78 °C. Stir for 2 hours at -78 °C. Causality: Strict temperature control prevents the equilibration of the oxaphosphetane intermediate, locking the system into the kinetic cis pathway.

  • Saponification: Quench cold with saturated NH₄Cl. Extract, concentrate, and saponify using the exact LiOH method described in Protocol A.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The alkene protons will be shifted slightly upfield compared to the (E)-isomer, and the J-coupling must be ≤ 12.0 Hz .

References

  • Sigma-Aldrich. "(2E)-3-cyclobutylprop-2-enoic acid | 1355450-70-2". Sigma-Aldrich Product Catalog.
  • Thoma, G., et al. (2025). "Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase". Journal of Medicinal Chemistry, 68(4), 4721-4742.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propenoic acid, 3-cyclobutyl-, (2E)-

As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as an exercise in understanding molecular behavior. When working with 2-Propenoic acid, 3-cyclobutyl-, (2E)- (CAS: 135...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as an exercise in understanding molecular behavior. When working with 2-Propenoic acid, 3-cyclobutyl-, (2E)- (CAS: 1355450-70-2), commonly known as (E)-3-cyclobutylacrylic acid, we must anticipate its reactivity to design an effective safety and operational protocol.

This guide provides researchers and drug development professionals with the essential, immediate safety and logistical information required to handle this compound safely, ensuring both scientific integrity and laboratory safety.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in mitigating its risks. The structure of 2-Propenoic acid, 3-cyclobutyl-, (2E)- presents three primary reactive features that dictate our PPE and handling choices:

  • The α,β -Unsaturated Carbonyl System (Michael Acceptor): The (2E) (trans) geometry around the alkene minimizes steric hindrance at the β -carbon, making it highly accessible to nucleophilic attack. In biological systems, this conjugated double bond acts as a potent Michael acceptor, readily undergoing covalent modification by the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins . This irreversible binding is the primary initiating event for skin sensitization and allergic contact dermatitis.

  • The Carboxylic Acid Moiety (-COOH): This functional group acts as a localized proton donor. Upon contact with the moisture of the skin or mucous membranes, it can rapidly disrupt the acid mantle, causing acute irritation or chemical burns.

  • The Cyclobutyl Ring: The addition of this cycloalkane ring increases the molecule's lipophilicity (LogP) compared to unsubstituted acrylic acid. This lipophilic character facilitates more rapid dermal penetration, allowing the molecule to bypass the stratum corneum more efficiently.

Quantitative PPE & Engineering Control Matrix

Because the primary risks are dermal penetration and sensitization, our safety strategy must strictly isolate the operator from the chemical. The following matrix outlines the required Personal Protective Equipment (PPE) and engineering controls, grounded in the mechanistic rationale described above.

Protective Equipment CategorySpecification & Quantitative MetricMechanistic Rationale
Hand Protection Nitrile gloves (Thickness: 4 mil, Breakthrough Time: > 240 min for dry solid). Double-glove if using organic solvents.Prevents dermal penetration of the lipophilic cyclobutyl moiety and subsequent Michael addition to skin proteins.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Protects the corneal epithelium from acidic aerosolization and localized pH drops.
Body Protection Flame-resistant (FR) lab coat (100% Cotton or Nomex), fully buttoned to the collar.Prevents systemic absorption via accidental spills and limits electrostatic discharge.
Engineering Control Certified Chemical Fume Hood (Face Velocity: 80 - 120 fpm).Captures airborne particulates and limits inhalation exposure to the respiratory tract.

Standard Operating Procedure (SOP): Operational Handling

This protocol establishes a self-validating system for the safe transfer and reaction of 2-Propenoic acid, 3-cyclobutyl-, (2E)-. Every step is designed to minimize aerosolization and prevent dermal contact, aligning with the authoritative standards set forth in Prudent Practices in the Laboratory.

Step 1: Engineering Control Verification

  • Conduct all handling inside a certified chemical fume hood.

  • Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

  • Ensure the sash is positioned at or below the designated safe operating height (typically 18 inches).

Step 2: PPE Donning and Preparation

  • Inspect nitrile gloves for micro-tears before donning. If working with organic solvents that easily penetrate nitrile (e.g., Dichloromethane), you must double-glove or use heavier butyl rubber gloves.

  • Use anti-static weighing spatulas and grounded weigh boats to prevent the fine powder from aerosolizing due to electrostatic repulsion.

Step 3: Weighing and Transfer Protocol

  • Tare the weigh boat inside the analytical balance enclosure (located within the fume hood if possible).

  • Carefully transfer the solid 2-Propenoic acid, 3-cyclobutyl-, (2E)- using the anti-static spatula.

  • Cap the source bottle immediately after use to prevent ambient moisture absorption.

  • Transfer the weighed solid directly into the reaction vessel. If transferring outside the hood is strictly necessary, seal the solid in a secondary containment vessel (e.g., a tightly capped vial).

Step 4: Solvent Addition and Reaction Initiation

  • Add solvents slowly. The dissolution of carboxylic acids can be mildly exothermic depending on the solvent system.

  • If neutralizing the acid with a base (e.g., NaOH or organic amines) during the reaction, anticipate an exothermic acid-base reaction and potential gas evolution. Vent the reaction vessel appropriately through a bubbler or open condenser.

Spill Response and Waste Disposal Plan

Spills involving Michael acceptors require immediate neutralization to prevent accidental sensitization of laboratory personnel .

Spill Response Protocol:

  • Isolate: Evacuate the immediate area, alert nearby personnel, and ensure the fume hood is running at maximum exhaust.

  • Neutralize: Cover the solid spill with a weak solid base, such as sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ ), to neutralize the reactive carboxylic acid moiety.

  • Absorb: Moisten the neutralized mixture slightly with water to facilitate the acid-base reaction, then absorb the resulting slurry with inert materials (e.g., vermiculite or sand).

  • Decontaminate: Wipe the area with a dilute soap solution to remove any residual lipophilic organic matter.

Waste Disposal Plan:

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and spill cleanup materials in a solid hazardous waste container explicitly labeled "Hazardous Waste - Toxic/Irritant Solid (Acrylic Acid Derivatives)."

  • Liquid Waste: Segregate aqueous and organic waste. Do not mix unneutralized 2-Propenoic acid, 3-cyclobutyl-, (2E)- with strong oxidizing agents or strong bases in the waste carboy, as this can lead to uncontrolled exothermic reactions and pressure buildup.

Operational Workflow Visualization

G Start Initiate Handling Protocol Hood Verify Engineering Controls (Fume Hood > 100 fpm) Start->Hood PPE Don Appropriate PPE (Nitrile Gloves, Goggles, FR Coat) Hood->PPE Weigh Weighing & Transfer (Use anti-static spatulas) PPE->Weigh Use Chemical Reaction / Processing Weigh->Use Spill Spill Detected? Use->Spill Cleanup Spill Response Protocol (Neutralize with NaHCO3 & Absorb) Spill->Cleanup Yes Waste Waste Segregation (Aqueous vs. Organic) Spill->Waste No Cleanup->Waste Decon Decontaminate Surfaces & Doff PPE Waste->Decon

Workflow for the safe operational handling and disposal of 2-Propenoic acid, 3-cyclobutyl-, (2E)-.

References

  • Natsch, A., et al. (2009). "High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles." Chemical Research in Toxicology. URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]

  • NextSDS Chemical Database. "(2E)-3-cyclobutylacrylic acid (CAS: 1355450-70-2) Hazard Information." URL: [Link]

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